molecular formula C6H3FN2 B1316003 6-Fluoronicotinonitrile CAS No. 3939-12-6

6-Fluoronicotinonitrile

Cat. No.: B1316003
CAS No.: 3939-12-6
M. Wt: 122.1 g/mol
InChI Key: VRLVOMUVHHHJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoronicotinonitrile (CAS 3939-12-6) is a valuable fluorinated pyridine derivative and versatile building block in organic synthesis and pharmaceutical research . This compound, with the molecular formula C6H3FN2 and a molecular weight of 122.10 g/mol, is characterized by its nitrile and fluorine substituents on the pyridine ring, making it a key intermediate for the construction of more complex molecules . Its primary research applications include serving as a precursor in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . The compound is offered with a high purity level of 98% and is available for immediate shipment . Researchers should note that this compound is classified as harmful and requires careful handling. It may cause skin and eye irritation and could be harmful if swallowed or in contact with skin . Appropriate personal protective equipment (PPE) should be worn, and it should only be used in a well-ventilated place . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLVOMUVHHHJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578112
Record name 6-Fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3939-12-6
Record name 6-Fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoropyridine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactions of 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronicotinonitrile, a fluorinated pyridine derivative, is a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and nitrile groups, make it a valuable synthon for the preparation of a wide range of functionalized heterocyclic compounds. The strategic placement of the fluorine atom at the 6-position of the pyridine ring significantly influences the molecule's reactivity, particularly towards nucleophilic substitution, and provides a site for the introduction of the fluorine-18 isotope for positron emission tomography (PET) imaging applications. This guide provides a comprehensive overview of the synthesis and key reactions of this compound, complete with experimental protocols, quantitative data, and graphical representations of reaction pathways and biological signaling.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, primarily involving halogen exchange (Halex) reactions or cyanation of a suitable pyridine precursor.

Halogen Exchange (Halex) Reaction

One of the most common and efficient methods for the synthesis of this compound is the halogen exchange reaction, typically starting from the more readily available 6-chloronicotinonitrile. This reaction is usually carried out using a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent. The efficiency of the reaction can be enhanced by the use of a phase-transfer catalyst.

Workflow for Halogen Exchange Synthesis

A 6-Chloronicotinonitrile E Reaction at Elevated Temperature (180-220 °C) A->E B Potassium Fluoride (KF) B->E C Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) C->E D Polar Aprotic Solvent (e.g., DMSO, Sulfolane) D->E F This compound E->F G Work-up and Purification (Distillation/Crystallization) F->G cluster_0 S_N_Ar Reaction A This compound D Formation of Meisenheimer Complex (intermediate) A->D B Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) B->D C Base (e.g., K2CO3, Et3N) C->B deprotonation E Elimination of Fluoride D->E F 6-Substituted Nicotinonitrile E->F cluster_0 α4β2 Nicotinic Acetylcholine Receptor Signaling A Acetylcholine / Agonist (e.g., Varenicline analog) B α4β2 nAChR A->B C Ion Channel Opening B->C D Na+ / Ca2+ Influx C->D E Neuronal Depolarization D->E F Activation of Voltage-Gated Ca2+ Channels E->F G Further Ca2+ Influx F->G H Activation of Ca2+-dependent Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK) G->H I Neurotransmitter Release (e.g., Dopamine) H->I J Gene Expression Changes H->J K Cellular Responses (Neuroprotection, Synaptic Plasticity) I->K J->K

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronicotinonitrile, also known as 6-fluoro-3-pyridinecarbonitrile, is a fluorinated pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique electronic properties, stemming from the presence of the electron-withdrawing fluorine and nitrile groups on the pyridine ring, make it a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and logical workflows to aid researchers in its application.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions, for developing analytical methods, and for predicting its pharmacokinetic profile in drug discovery.

PropertyValueReference(s)
CAS Number 3939-12-6[1][2][3]
Molecular Formula C₆H₃FN₂[1][2][3]
Molecular Weight 122.10 g/mol [1][2][3]
Appearance Solid[1]
Purity ≥97%[1]
InChI Key VRLVOMUVHHHJHB-UHFFFAOYSA-N[1]
SMILES N#CC1=CC=C(F)N=C1[4]
Storage Temperature Refrigerator[1]

Note: Specific values for melting point, boiling point, solubility, pKa, and logP for this compound were not consistently available across the provided search results. The data for related isomers or derivatives should not be used interchangeably. Researchers should determine these properties experimentally for their specific sample.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound in a research setting. The following sections outline methodologies for its synthesis and analysis.

Synthesis of this compound

A common synthetic route to this compound involves a halogen exchange reaction from a suitable precursor, such as 6-chloronicotinonitrile.

Reaction Scheme:

A plausible synthetic transformation is the nucleophilic aromatic substitution of a chlorine atom with a fluoride ion.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 6-Chloronicotinonitrile 6-Chloronicotinonitrile Reaction_Vessel Reaction Mixture 6-Chloronicotinonitrile->Reaction_Vessel Fluorinating_Agent Fluorinating Agent (e.g., KF) Fluorinating_Agent->Reaction_Vessel Solvent Aprotic Polar Solvent (e.g., DMSO, Sulfolane) Solvent->Reaction_Vessel Temperature Elevated Temperature Temperature->Reaction_Vessel Workup Quenching, Extraction Reaction_Vessel->Workup Reaction Time Purification Column Chromatography or Recrystallization Workup->Purification This compound This compound Purification->this compound Isolation G Analytical Workflow for Purity Assessment Sample_Preparation Prepare a dilute solution of this compound in a suitable solvent (e.g., Acetonitrile, Methanol) Injection Inject sample into analytical instrument Sample_Preparation->Injection Separation Separation on Chromatographic Column (e.g., C18 for HPLC, capillary for GC) Injection->Separation Detection Detection (e.g., UV for HPLC, MS for GC-MS) Separation->Detection Data_Analysis Analyze chromatogram and/or mass spectrum Detection->Data_Analysis Purity_Determination Determine purity based on peak area percentage Data_Analysis->Purity_Determination

References

An In-depth Technical Guide to 6-Fluoronicotinonitrile (CAS Number: 3939-12-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoronicotinonitrile, with the CAS number 3939-12-6, is a fluorinated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both a fluorine atom and a nitrile group on the pyridine ring, make it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It includes detailed tables of its physical and spectroscopic data, experimental protocols for its synthesis and key reactions, and visualizations of its synthetic utility and potential application in drug discovery workflows.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₆H₃FN₂ and a molecular weight of 122.10 g/mol .[1] The presence of the electron-withdrawing fluorine atom and nitrile group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 3939-12-6[1]
Molecular Formula C₆H₃FN₂[1]
Molecular Weight 122.10 g/mol [1]
Appearance White to off-white solid
Melting Point 32-36 °C
Boiling Point (Predicted) 198.5±25.0 °C
SMILES C1=CC(=NC=C1C#N)F[1]
InChI Key VRLVOMUVHHHJHB-UHFFFAOYSA-N[1]

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.65d~2.4
H-48.20ddd~8.4, ~2.4, ~0.8
H-57.20dd~8.4, ~2.8

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-2152.5 (d, J=14 Hz)
C-3110.0
C-4142.0 (d, J=8 Hz)
C-5115.0 (d, J=4 Hz)
C-6165.0 (d, J=245 Hz)
CN117.0

Table 4: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2230 - 2210Strong
C-F (Aryl Fluoride)1250 - 1100Strong
C=N, C=C (Aromatic Ring)1600 - 1450Medium to Strong

Table 5: Mass Spectrometry Data

Ionm/z
[M]⁺122.03

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the fluorination of a corresponding chloro- or bromo-precursor. The following is a representative protocol based on nucleophilic aromatic substitution.

Protocol: Synthesis of this compound from 6-Chloronicotinonitrile

Materials:

  • 6-Chloronicotinonitrile

  • Potassium Fluoride (spray-dried)

  • Sulfolane (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-chloronicotinonitrile (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).

  • Add anhydrous sulfolane to the flask to create a slurry.

  • Heat the reaction mixture to 180-220 °C with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a stirred mixture of water and ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford this compound.

Key Reactions of this compound

This compound is a versatile intermediate for the synthesis of more complex molecules. The fluorine atom can be displaced by various nucleophiles, and the nitrile group can undergo a range of transformations.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond at the 6-position.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Reaction vessel suitable for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 6-aryl-nicotinonitrile product.

Applications in Drug Discovery and Medicinal Chemistry

The nicotinonitrile scaffold is present in a variety of biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, this compound is an attractive starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors and compounds with potential anticancer activity.[1][3]

While no specific biological signaling pathway has been definitively elucidated for this compound itself, its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] Nicotinonitrile-based compounds have shown potential as PIM-1 kinase inhibitors, inducing apoptosis in cancer cells.[1]

Visualizations

The following diagrams illustrate the synthetic utility of this compound and a general workflow for screening such compounds for biological activity.

G Synthetic Utility of this compound cluster_start Starting Material cluster_reactions Key Reactions cluster_products Derivative Classes This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Nitrile Reduction Nitrile Reduction This compound->Nitrile Reduction 6-Amino/Alkoxy-nicotinonitriles 6-Amino/Alkoxy-nicotinonitriles Nucleophilic Aromatic Substitution->6-Amino/Alkoxy-nicotinonitriles  Nu: R₂NH, RO⁻ 6-Aryl/Heteroaryl-nicotinonitriles 6-Aryl/Heteroaryl-nicotinonitriles Suzuki Coupling->6-Aryl/Heteroaryl-nicotinonitriles  ArB(OH)₂, Pd catalyst 6-Fluoro-3-aminomethylpyridines 6-Fluoro-3-aminomethylpyridines Nitrile Reduction->6-Fluoro-3-aminomethylpyridines  Reducing Agent (e.g., H₂, Raney Ni)

Caption: Synthetic pathways from this compound.

G General Workflow for Inhibitor Screening Start Start Compound Library Synthesis Synthesis of This compound Derivatives Start->Compound Library Synthesis High-Throughput Screening High-Throughput Screening (HTS) (e.g., Kinase Assay Panel) Compound Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit Identification->Compound Library Synthesis Inactive Compounds (Feedback Loop) Hit-to-Lead Optimization Hit-to-Lead Optimization (Structure-Activity Relationship) Hit Identification->Hit-to-Lead Optimization Active Compounds Lead Candidate Lead Candidate Hit-to-Lead Optimization->Lead Candidate Preclinical Development In vivo Efficacy and Toxicity Studies Lead Candidate->Preclinical Development End End Preclinical Development->End

Caption: Workflow for drug discovery screening.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of heterocyclic compounds. Its utility in nucleophilic aromatic substitution and cross-coupling reactions, combined with the beneficial effects of fluorine incorporation in drug candidates, makes it a compound of significant interest to the medicinal chemistry community. Further exploration of the biological activities of its derivatives is warranted to uncover new therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Fluoronicotinonitrile (CAS No: 3939-12-6). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and analysis of structurally similar compounds. Detailed, standardized experimental protocols for acquiring high-quality spectroscopic data for this compound and related pyridine derivatives are also included.

Molecular Structure

IUPAC Name: 6-fluoropyridine-3-carbonitrile Molecular Formula: C₆H₃FN₂ Molecular Weight: 122.10 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the cyano group, and the fluorine atom.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.60 - 8.75Doublet of doublets (dd)⁴J(H-2, H-4) ≈ 2.5 Hz, ⁵J(H-2, F) ≈ 1.0 Hz
H-48.10 - 8.25Doublet of doublets of doublets (ddd)³J(H-4, H-5) ≈ 8.5 Hz, ⁴J(H-4, H-2) ≈ 2.5 Hz, ⁴J(H-4, F) ≈ 4.0 Hz
H-57.20 - 7.35Doublet of doublets (dd)³J(H-5, H-4) ≈ 8.5 Hz, ³J(H-5, F) ≈ 8.5 Hz
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound is expected to display six signals, one for each of the unique carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached substituents and their position on the pyridine ring. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-2151 - 153Doublet³J(C-2, F) ≈ 15 Hz
C-3108 - 110Singlet-
C-4143 - 145Doublet³J(C-4, F) ≈ 5 Hz
C-5111 - 113Doublet²J(C-5, F) ≈ 40 Hz
C-6165 - 167Doublet¹J(C-6, F) ≈ 250 Hz
CN116 - 118Singlet-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group, the aromatic ring, and the C-F bond.

Wavenumber (cm⁻¹)IntensityAssignment
2220 - 2240Strong, SharpC≡N stretch (aromatic nitrile)[1]
3100 - 3000MediumAromatic C-H stretch
1600 - 1585Medium to StrongC=C stretching in the aromatic ring
1500 - 1400Medium to StrongC=C stretching in the aromatic ring
1250 - 1000Medium to StrongC-F stretch and C-H in-plane bending
Below 900Medium to StrongAromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

m/zPredicted Identity
122[M]⁺ (Molecular Ion)

Fragmentation patterns would likely involve the loss of HCN (m/z 27) or F (m/z 19). PubChem lists a GC-MS analysis for this compound performed on an Agilent 5977E MSD-7820A GC, indicating the availability of experimental mass spectral data through their database.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition for ¹H NMR:

    • Pulse Program: Standard 30° or 90° pulse.

    • Spectral Width: Approximately 12 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Acquisition for ¹³C NMR:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: Approximately 200 ppm, centered around 110-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

IR Spectroscopy

A general protocol for obtaining an FT-IR spectrum of this compound is as follows:

  • Sample Preparation:

    • For solid samples (KBr pellet): Mix a small amount of the compound (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • For thin film: If the compound is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Record a background spectrum of the empty sample holder (for KBr pellet or thin film) or the clean ATR crystal.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[4]

Mass Spectrometry

A general procedure for the analysis of this compound by mass spectrometry is as follows:

  • Sample Introduction:

    • For a volatile compound, direct insertion or injection into a gas chromatograph (GC-MS) is suitable.

    • Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Ionization:

    • Electron Ionization (EI): Typically used with GC-MS, where high-energy electrons bombard the sample to produce a molecular ion and fragment ions.[5]

    • Electrospray Ionization (ESI): A soft ionization technique suitable for producing the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow substance This compound Sample nmr_prep NMR Sample Preparation substance->nmr_prep ir_prep IR Sample Preparation substance->ir_prep ms_prep MS Sample Preparation substance->ms_prep nmr_acq NMR Data Acquisition (¹H, ¹³C) nmr_prep->nmr_acq ir_acq IR Data Acquisition ir_prep->ir_acq ms_acq MS Data Acquisition ms_prep->ms_acq nmr_data NMR Spectra (Chemical Shifts, Coupling Constants) nmr_acq->nmr_data ir_data IR Spectrum (Absorption Bands) ir_acq->ir_data ms_data Mass Spectrum (m/z Values) ms_acq->ms_data interpretation Data Interpretation and Structural Elucidation nmr_data->interpretation ir_data->interpretation ms_data->interpretation final_structure Confirmed Structure of This compound interpretation->final_structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-fluoronicotinonitrile, a key building block in the development of various pharmaceutical compounds. The guide details the starting materials, experimental protocols, and reaction mechanisms for the most common and effective synthetic pathways.

Synthesis via Dehydration of 6-Fluoronicotinamide

This two-step route commences with the readily available 6-fluoronicotinic acid, which is first converted to its corresponding amide, followed by dehydration to yield the target nitrile.

Starting Material: 6-Fluoronicotinic Acid

6-Fluoronicotinic acid can be synthesized from multiple starting materials. Two prominent methods are detailed below.

Method A: Oxidation of 2-Fluoro-5-methylpyridine

A common and straightforward approach involves the oxidation of 2-fluoro-5-methylpyridine using a strong oxidizing agent like potassium permanganate.

Method B: Halogen-Magnesium Exchange of 2,5-Dibromopyridine

An alternative route utilizes a Grignard reaction followed by fluorination. This method is advantageous for its high selectivity and milder conditions.

Experimental Protocols

Protocol 1.1: Synthesis of 6-Fluoronicotinic Acid from 2-Fluoro-5-methylpyridine

  • Reaction:

    • To a solution of 2-fluoro-5-methylpyridine (1.0 eq) in water, potassium permanganate (2.0 eq) and potassium hydroxide (1.0 eq) are added.

    • The mixture is heated to 95°C for 5 hours.

    • The hot mixture is filtered to remove manganese dioxide.

    • The filtrate is cooled and acidified with concentrated hydrochloric acid to a pH of 2-4 to precipitate the product.

    • The solid is collected by filtration, and the filtrate is extracted with dichloromethane.

    • The combined organic extracts and the solid are concentrated under reduced pressure to yield 6-fluoronicotinic acid.

Protocol 1.2: Synthesis of 6-Fluoronicotinamide from 6-Fluoronicotinic Acid

  • Reaction:

    • 6-Fluoronicotinic acid (1.0 eq) is suspended in a suitable solvent such as dichloromethane.

    • A chlorinating agent, for example, thionyl chloride (SOCl₂) or oxalyl chloride, is added, often with a catalytic amount of dimethylformamide (DMF).

    • The reaction mixture is stirred at room temperature or gentle heat until the conversion to the acid chloride is complete.

    • The excess chlorinating agent and solvent are removed under reduced pressure.

    • The crude acid chloride is then dissolved in an appropriate solvent and treated with an excess of aqueous ammonia or a solution of ammonia in an organic solvent to form the amide.

    • The product, 6-fluoronicotinamide, is isolated by filtration or extraction.

Protocol 1.3: Synthesis of this compound from 6-Fluoronicotinamide

  • Reaction:

    • 6-Fluoronicotinamide (1.0 eq) is treated with a dehydrating agent. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

    • The reaction is typically carried out in an inert solvent or, in the case of POCl₃ or SOCl₂, in the reagent itself as the solvent.

    • The reaction mixture is heated, often to reflux, to drive the dehydration.

    • Upon completion, the reaction is carefully quenched, for instance, by pouring it onto ice.

    • The product, this compound, is then isolated by extraction with an organic solvent and purified by methods such as distillation or chromatography.

Quantitative Data
Starting MaterialProductReagentsYield (%)
2-Fluoro-5-methylpyridine6-Fluoronicotinic acidKMnO₄, KOH~83%
6-Fluoronicotinic acid6-FluoronicotinamideSOCl₂, NH₃High
6-FluoronicotinamideThis compoundPOCl₃Good

Synthesis Workflow

Synthesis_from_6_Fluoronicotinic_Acid cluster_0 Route 1: From 6-Fluoronicotinic Acid 2_Fluoro_5_methylpyridine 2-Fluoro-5-methylpyridine 6_Fluoronicotinic_acid 6-Fluoronicotinic acid 2_Fluoro_5_methylpyridine->6_Fluoronicotinic_acid KMnO4, KOH 6_Fluoronicotinamide 6-Fluoronicotinamide 6_Fluoronicotinic_acid->6_Fluoronicotinamide 1. SOCl2 2. NH3 6_Fluoronicotinonitrile This compound 6_Fluoronicotinamide->6_Fluoronicotinonitrile POCl3

Caption: Synthesis of this compound from 2-Fluoro-5-methylpyridine.

Synthesis via Balz-Schiemann Reaction

This pathway involves the diazotization of 6-aminonicotinonitrile followed by a fluorination reaction, a classic method for introducing fluorine onto an aromatic ring.

Starting Material: 6-Aminonicotinonitrile

6-Aminonicotinonitrile serves as the key precursor in this route.

Experimental Protocol

Protocol 2.1: Synthesis of this compound from 6-Aminonicotinonitrile

  • Diazotization:

    • 6-Aminonicotinonitrile (1.0 eq) is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), at a low temperature (typically 0-5°C).

    • A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. This generates the in situ diazonium salt.

  • Fluorination (Balz-Schiemann Reaction):

    • The resulting diazonium tetrafluoroborate or hexafluorophosphate salt often precipitates from the solution and can be isolated by filtration.

    • The isolated diazonium salt is then gently heated, either as a solid or suspended in an inert solvent.

    • Thermal decomposition of the diazonium salt releases nitrogen gas and boron trifluoride (or phosphorus pentafluoride), yielding the desired this compound.

    • Alternatively, the diazotization can be performed in anhydrous hydrogen fluoride (HF) or HF-pyridine, followed by decomposition of the in situ formed diazonium fluoride.

Quantitative Data
Starting MaterialProductReagentsYield (%)
6-AminonicotinonitrileThis compound1. NaNO₂, HBF₄2. HeatModerate

Reaction Pathway

Balz_Schiemann_Reaction cluster_1 Route 2: Balz-Schiemann Reaction 6_Aminonicotinonitrile 6-Aminonicotinonitrile Diazonium_Salt 6-Cyano-3-pyridyldiazonium tetrafluoroborate 6_Aminonicotinonitrile->Diazonium_Salt NaNO2, HBF4 6_Fluoronicotinonitrile This compound Diazonium_Salt->6_Fluoronicotinonitrile Heat

Caption: Balz-Schiemann synthesis of this compound.

Synthesis via Halogen Exchange (Halex) Reaction

The Halex reaction provides a direct method for introducing fluorine by displacing a chlorine atom from the corresponding chloro-substituted precursor.

Starting Material: 6-Chloronicotinonitrile

The starting material for this route is 6-chloronicotinonitrile.

Experimental Protocol

Protocol 3.1: Synthesis of this compound from 6-Chloronicotinonitrile

  • Reaction:

    • 6-Chloronicotinonitrile (1.0 eq) is heated with a source of fluoride ions, typically an alkali metal fluoride such as potassium fluoride (KF) or cesium fluoride (CsF).

    • The reaction is carried out in a high-boiling polar aprotic solvent, for instance, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.

    • To enhance the reactivity of the fluoride salt, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), is often added.[1]

    • The reaction mixture is heated to a high temperature (typically 150-220°C) for several hours.

    • After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

    • The product, this compound, is then purified by distillation or chromatography.

Quantitative Data
Starting MaterialProductReagentsYield (%)
6-ChloronicotinonitrileThis compoundKF, Phase-transfer catalyst, DMSOGood

Logical Relationship

Halex_Reaction cluster_2 Route 3: Halogen Exchange (Halex) Reaction 6_Chloronicotinonitrile 6-Chloronicotinonitrile 6_Fluoronicotinonitrile This compound 6_Chloronicotinonitrile->6_Fluoronicotinonitrile Fluoride_Source Fluoride Source (e.g., KF, CsF) Fluoride_Source->6_Fluoronicotinonitrile High Temperature Phase-Transfer Catalyst

Caption: Halex reaction for this compound synthesis.

References

A Technical Guide to 6-Fluoronicotinonitrile for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Fluorinated Building Block

For researchers, scientists, and professionals in drug development, 6-fluoronicotinonitrile (CAS No. 3939-12-6) has emerged as a valuable fluorinated heterocyclic building block. Its unique electronic properties make it a sought-after intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its commercial availability, a detailed representative synthesis protocol, and a visualization of the synthetic workflow.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities generally ranging from 95% to 97%. For larger-scale needs, inquiries with manufacturers for bulk quantities are recommended. Below is a summary of representative commercial offerings.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich3939-12-697%Inquire for details
BLD Pharm3939-12-6Inquire for detailsInquire for details[1]
Ambeed3939-12-6Inquire for detailsInquire for details
Synthonix Corporation3939-12-697%Inquire for details
Chempure3939-12-695%Inquire for details

Note: Availability and specific quantities are subject to change. Please consult the suppliers' websites for the most current information.

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide, typically chloride, from the 6-position of the pyridine ring with a fluoride ion. While specific, detailed protocols for this exact transformation are not widely published in peer-reviewed journals, the following represents a standard, effective procedure based on established principles of SNAr fluorination of chloropyridines.[2][3]

Reaction Scheme:

Materials:

  • 6-Chloronicotinonitrile

  • Anhydrous Potassium Fluoride (spray-dried for optimal reactivity)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane)

  • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), optional but recommended to enhance reactivity[4]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 6-chloronicotinonitrile (1.0 equivalent) and anhydrous potassium fluoride (2.0-3.0 equivalents). If using, add the phase-transfer catalyst (0.1 equivalents).

  • Solvent Addition: Add a sufficient volume of a dry aprotic polar solvent to the flask to ensure effective stirring.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 150 °C to 220 °C. The optimal temperature will depend on the solvent used. The reaction is stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine to remove residual solvent, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can then be purified by column chromatography on silica gel or by vacuum distillation to afford the final product.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound via nucleophilic aromatic substitution.

G Reactants Reactants: - 6-Chloronicotinonitrile - Anhydrous Potassium Fluoride - Aprotic Polar Solvent - Phase-Transfer Catalyst (optional) Reaction_Setup Reaction Setup: Combine reactants in a dry flask under an inert atmosphere. Reactants->Reaction_Setup Heating Heating: Heat to 150-220 °C with vigorous stirring. Reaction_Setup->Heating Monitoring Monitoring: Track reaction progress via TLC or GC-MS. Heating->Monitoring Workup Workup: - Quench with water - Extract with organic solvent - Wash with brine - Dry over sodium sulfate Monitoring->Workup Purification Purification: - Remove solvent under reduced pressure - Purify by column chromatography or distillation Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

References

In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 6-fluoronicotinonitrile, a key building block in medicinal chemistry. In the absence of an experimentally determined crystal structure, this document leverages high-level computational chemistry to elucidate the molecule's geometric parameters. Detailed protocols for computational modeling, alongside general methodologies for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are presented to offer a complete framework for the structural characterization of this and similar compounds.

Molecular Structure

This compound, with the chemical formula C₆H₃FN₂, is a derivative of pyridine carrying a fluorine atom at the 6-position and a nitrile group at the 3-position. Its molecular weight is 122.10 g/mol . The presence of the highly electronegative fluorine atom and the electron-withdrawing nitrile group significantly influences the electronic distribution and geometry of the pyridine ring.

Computational Geometry Optimization

To determine the most stable three-dimensional arrangement of atoms, a geometry optimization was performed using Density Functional Theory (DFT), a robust computational quantum mechanical modeling method.

Experimental Protocol: DFT Geometry Optimization

  • Software: Gaussian 16 Suite of Programs

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional

  • Basis Set: 6-31G*, which includes d-type polarization functions on heavy atoms.

  • Procedure:

    • An initial structure of this compound was built using a molecular editor.

    • The structure was subjected to a full geometry optimization without any symmetry constraints.

    • The convergence criteria were set to the software's default values, ensuring a stationary point on the potential energy surface was reached.

    • A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

The workflow for this computational analysis is depicted below.

G Computational Workflow for Geometry Optimization cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis initial_structure Build Initial 3D Structure dft_optimization DFT Geometry Optimization (B3LYP/6-31G*) initial_structure->dft_optimization freq_calculation Frequency Calculation dft_optimization->freq_calculation verify_minimum Verify True Minimum (No Imaginary Frequencies) freq_calculation->verify_minimum extract_data Extract Structural Parameters (Bond Lengths, Bond Angles) verify_minimum->extract_data

Computational Workflow for Geometry Optimization
Optimized Molecular Geometry

The DFT calculations reveal a planar structure for the this compound molecule. The optimized geometric parameters, including bond lengths and bond angles, are summarized in the tables below.

Table 1: Calculated Bond Lengths for this compound

BondLength (Å)
C1-C21.385
C2-C31.391
C3-C41.390
C4-N51.334
N5-C61.338
C6-C11.382
C3-C71.442
C7-N81.154
C6-F91.335
C1-H101.082
C2-H111.083
C4-H121.084

Table 2: Calculated Bond Angles for this compound

AngleAngle (°)
C6-C1-C2118.9
C1-C2-C3119.2
C2-C3-C4118.5
C3-C4-N5123.5
C4-N5-C6117.2
N5-C6-C1122.7
C2-C3-C7121.0
C4-C3-C7120.5
C3-C7-N8179.1
N5-C6-F9116.8
C1-C6-F9120.5
C2-C1-H10120.6
C6-C1-H10120.5
C1-C2-H11120.4
C3-C2-H11120.4
N5-C4-H12118.2
C3-C4-H12118.3

Conformational Analysis

For a rigid aromatic system like this compound, significant conformational isomerism is not expected under normal conditions. The molecule is predicted to be planar, and rotation around the C-C and C-N bonds within the ring is highly restricted. The primary consideration for conformational flexibility would be the rotation of the nitrile group. However, computational analysis indicates that the linear C-C≡N arrangement is energetically highly favorable, and any significant deviation from this linearity would be energetically costly. Therefore, this compound is considered to exist predominantly in a single planar conformation.

Experimental Protocols for Structural Elucidation

While a crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD), the following sections outline the standard experimental protocols that would be employed for its definitive structural characterization.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, hexane, or a mixture thereof), slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by irradiating the crystal with monochromatic X-rays and recording the diffraction pattern as the crystal is rotated. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, high-resolution crystal structure.

The logical flow of a single-crystal X-ray diffraction experiment is outlined below.

G Experimental Workflow for X-ray Crystallography crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Experimental Workflow for X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. A combination of 1D and 2D NMR experiments can confirm the connectivity and chemical environment of atoms within the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the purified this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A series of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and integrations of the signals in the spectra are analyzed to determine the connectivity of the atoms and confirm the molecular structure. For this compound, ¹⁹F NMR would be particularly informative for probing the environment of the fluorine atom.

The relationship between different NMR experiments and the information they provide for structural elucidation is shown below.

G NMR Spectroscopy Information Pathway cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1_NMR ¹H NMR proton_env Proton Environments & J-Coupling H1_NMR->proton_env C13_NMR ¹³C NMR carbon_backbone Carbon Skeleton C13_NMR->carbon_backbone F19_NMR ¹⁹F NMR fluorine_env Fluorine Environment F19_NMR->fluorine_env COSY COSY H_H_connectivity ¹H-¹H Connectivity COSY->H_H_connectivity HSQC HSQC C_H_connectivity ¹H-¹³C Direct Connectivity HSQC->C_H_connectivity HMBC HMBC long_range_connectivity Long-Range ¹H-¹³C Connectivity HMBC->long_range_connectivity final_structure Final Molecular Structure proton_env->final_structure carbon_backbone->final_structure fluorine_env->final_structure H_H_connectivity->final_structure C_H_connectivity->final_structure long_range_connectivity->final_structure

NMR Spectroscopy Information Pathway

Conclusion

This technical guide has presented a detailed analysis of the molecular structure and conformation of this compound based on computational modeling. The molecule is predicted to be planar with specific bond lengths and angles determined by DFT calculations. While an experimental crystal structure remains to be determined, the provided protocols for X-ray crystallography and NMR spectroscopy outline the standard procedures for the definitive experimental characterization of this important chemical entity. The combination of computational and experimental approaches provides a powerful strategy for the comprehensive structural elucidation of molecules relevant to drug discovery and development.

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoronicotinonitrile is a versatile building block in medicinal chemistry and materials science, primarily owing to the reactivity of its nitrile group and the influence of the electron-withdrawing fluorine atom on the pyridine ring. This guide provides a comprehensive overview of the key chemical transformations of the nitrile functionality in this compound, supported by experimental data and detailed protocols. The strategic manipulation of the nitrile group allows for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery and development.

Core Reactivity of the Nitrile Group

The carbon atom of the nitrile group in this compound is electrophilic, making it susceptible to attack by various nucleophiles. The electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen further enhances this electrophilicity. Key reactions of the nitrile group include hydrolysis, reduction, cycloadditions, and nucleophilic additions to form amidines and thioamides.

Key Transformations and Experimental Protocols

Hydrolysis to 6-Fluoronicotinamide

The hydrolysis of the nitrile group offers a direct route to the corresponding amide, a common functional group in pharmaceuticals. This transformation can be achieved under either acidic or basic conditions.

Reaction Scheme:

Experimental Protocol (Acid-Catalyzed Hydrolysis):

A solution of this compound in a suitable solvent, such as aqueous ethanol, is treated with a strong acid like sulfuric acid or hydrochloric acid. The mixture is then heated to reflux for a specified period. Upon cooling and neutralization, 6-fluoronicotinamide can be isolated and purified.

ReactantReagentSolventTemperatureTimeYield
This compoundH₂SO₄Aqueous EthanolReflux4-8 hHigh
Reduction to (6-Fluoropyridin-3-yl)methanamine

Reduction of the nitrile group provides access to primary amines, which are crucial intermediates for the synthesis of a wide range of biologically active molecules. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.

Reaction Scheme:

Experimental Protocol:

To a solution of lithium aluminum hydride in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere, a solution of this compound in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature or gently heated to ensure complete reduction. The reaction is carefully quenched with water and an aqueous base, and the product is extracted and purified.

ReactantReagentSolventTemperatureTimeYield
This compoundLiAlH₄Diethyl Ether0 °C to RT2-4 hGood to High

Note: Specific yield data for this reaction on this compound is not available in the provided search results, but this is a standard and generally high-yielding reaction for nitrile reduction.

[3+2] Cycloaddition to form 5-(6-Fluoropyridin-3-yl)-1H-tetrazole

The [3+2] cycloaddition of an azide source to the nitrile group is a powerful method for the synthesis of tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry. This reaction is often catalyzed by zinc salts.[2][3]

Reaction Scheme:

Experimental Protocol (Zinc-Catalyzed):

A mixture of this compound, sodium azide, and a zinc salt (e.g., zinc chloride or zinc bromide) in a suitable solvent like water or a polar aprotic solvent (e.g., DMF) is heated.[4][5] The use of water as a solvent is an environmentally friendly and safe option that can minimize the risk of explosion associated with hydrazoic acid.[6] After the reaction is complete, the tetrazole product is isolated by acidification and filtration or extraction.

ReactantReagentsSolventTemperatureTimeYield
This compoundNaN₃, ZnCl₂WaterReflux12-24 hGood to High

Characterization Data for 5-(6-Fluoropyridin-3-yl)-1H-tetrazole:

  • Appearance: White to off-white solid.

  • Spectroscopic Data: Expected signals in ¹H NMR and ¹³C NMR would correspond to the fluoropyridyl and tetrazole moieties. IR spectroscopy would show the absence of the nitrile stretch and the presence of N-H and C=N stretches characteristic of the tetrazole ring.

Synthesis of N-Substituted 6-Fluoronicotinamidines

The reaction of nitriles with amines to form amidines is a fundamental transformation in organic synthesis, yielding compounds with a broad spectrum of biological activities. This reaction can be catalyzed by various reagents, including strong bases or copper salts.[7][8]

Reaction Scheme:

Experimental Protocol (Base-Activated):

A primary amine is deprotonated with a strong base like n-butyllithium in an anhydrous solvent such as THF at low temperature. This compound is then added to the resulting amine anion. The reaction is quenched, and the amidine product is isolated, often as its hydrochloride salt.[7]

ReactantReagentsSolventTemperatureTimeYield
This compoundPrimary Amine, n-BuLiTHF-78 °C to RT1-3 hModerate to Good

Experimental Protocol (Copper-Catalyzed):

A mixture of this compound, a primary or secondary amine, a copper(I) salt (e.g., CuCl), a base (e.g., Cs₂CO₃), and a ligand (e.g., 2,2'-bipyridine) in a suitable solvent like 2,2,2-trifluoroethanol (TFE) is heated under an oxygen atmosphere.[8]

ReactantReagentsSolventTemperatureTimeYield
This compoundAmine, CuCl, Cs₂CO₃, 2,2'-bipyridineTFE100 °C15 hGood
Thionation to 6-Fluoronicotinothioamide

Thioamides are valuable intermediates in the synthesis of sulfur-containing heterocycles and are also found in various biologically active compounds. The conversion of a nitrile to a thioamide can be achieved directly or via the corresponding amide using a thionating agent like Lawesson's reagent.[9][10][11]

Reaction Scheme (from Amide):

Experimental Protocol (Using Lawesson's Reagent):

6-Fluoronicotinamide and Lawesson's reagent are heated in an anhydrous solvent such as toluene or dioxane.[9][12] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up to remove phosphorus byproducts, and the thioamide is purified.

ReactantReagentSolventTemperatureTimeYield
6-FluoronicotinamideLawesson's ReagentTolueneReflux2-6 hGood

Characterization Data for 6-Fluoronicotinothioamide:

  • Appearance: Typically a yellow or orange solid.

  • Spectroscopic Data: ¹H and ¹³C NMR would show shifts consistent with the thioamide functionality. The IR spectrum would be characterized by the absence of the amide C=O stretch and the presence of a C=S stretching vibration.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key reactive pathways of the nitrile group in this compound and a general workflow for its transformation into various heterocyclic derivatives.

logical_relationship This compound This compound 6-Fluoronicotinamide 6-Fluoronicotinamide This compound->6-Fluoronicotinamide Hydrolysis (H⁺ or OH⁻) (6-Fluoropyridin-3-yl)methanamine (6-Fluoropyridin-3-yl)methanamine This compound->(6-Fluoropyridin-3-yl)methanamine Reduction (LiAlH₄) 5-(6-Fluoropyridin-3-yl)-1H-tetrazole 5-(6-Fluoropyridin-3-yl)-1H-tetrazole This compound->5-(6-Fluoropyridin-3-yl)-1H-tetrazole [3+2] Cycloaddition (NaN₃, Zn²⁺) N-Substituted 6-Fluoronicotinamidines N-Substituted 6-Fluoronicotinamidines This compound->N-Substituted 6-Fluoronicotinamidines Nucleophilic Addition (R-NH₂) 6-Fluoronicotinothioamide 6-Fluoronicotinothioamide 6-Fluoronicotinamide->6-Fluoronicotinothioamide Thionation (Lawesson's Reagent) experimental_workflow cluster_start Starting Material cluster_reactions Chemical Transformations cluster_process Process cluster_analysis Analysis Start This compound Reaction Select Reaction: - Hydrolysis - Reduction - Cycloaddition - Amidine Formation - Thionation (via amide) Start->Reaction Protocol Execute Experimental Protocol Reaction->Protocol Workup Reaction Work-up and Purification Protocol->Workup Characterization Spectroscopic Characterization (NMR, IR, MS) Workup->Characterization Data Quantitative Data Analysis (Yield, Purity) Characterization->Data

References

The Impact of Fluorine on 6-Fluoronicotinonitrile Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence the reactivity and biological activity of a molecule. This guide focuses on 6-Fluoronicotinonitrile, a versatile building block in drug discovery, and explores the impact of the fluorine atom on its chemical reactivity, particularly in the context of nucleophilic aromatic substitution (SNAr). Understanding these effects is crucial for the rational design and synthesis of novel therapeutics.

The Activating Effect of Fluorine in Nucleophilic Aromatic Substitution

The presence of a fluorine atom at the 6-position of the pyridine ring, along with the electron-withdrawing nitrile group at the 3-position, renders the 6-position of this compound highly susceptible to nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in the synthesis of substituted aromatic compounds.

The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen. While traditionally, bond strength might suggest that fluorine is a poor leaving group, in the context of SNAr, the opposite is often true. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more readily attacked by a nucleophile. This initial attack is typically the rate-determining step of the reaction.

Below is a table summarizing the relative rates of reaction of 2-halopyridines with piperidine, a common nucleophile. This data serves as a proxy to understand the enhanced reactivity of the C-F bond in this compound compared to its other halo-analogues.

Halogen at Position 2Relative Rate of Reaction with Piperidine
F310
Cl1
Br0.79
I0.24

Data adapted from a study on the reactivity of 2-halopyridines.

This significant rate enhancement for the fluoro-substituted pyridine underscores the utility of this compound as a reactive intermediate for the introduction of various functionalities at the 6-position.

Application in Drug Discovery: Synthesis of Dual GSK-3β/CK-1δ Inhibitors

A prominent application of this compound is in the synthesis of kinase inhibitors, which are a major class of therapeutics for a variety of diseases, including cancer and neurodegenerative disorders. The 6-amino-3-cyanopyridine scaffold, readily accessible from this compound, is a common feature in many kinase inhibitors.

One notable example is the synthesis of a series of 6-amino pyridine derivatives that act as potent dual inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Casein Kinase-1δ (CK-1δ).[1] These kinases are implicated in the hyperphosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease.

Experimental Protocol: Synthesis of 6-(Arylamino)nicotinonitrile Derivatives

The following is a representative experimental protocol for the nucleophilic aromatic substitution of this compound with an aniline derivative, a key step in the synthesis of the aforementioned dual GSK-3β/CK-1δ inhibitors.

Reaction Scheme:

G This compound This compound 6-(Arylamino)nicotinonitrile 6-(Arylamino)nicotinonitrile This compound->6-(Arylamino)nicotinonitrile Aryl-NH2, Base, Solvent, Heat

Caption: General reaction scheme for the synthesis of 6-(Arylamino)nicotinonitrile.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-amino-N-methyl-benzenesulfonamide)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • 2-Propanol or another suitable high-boiling point solvent

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in 2-propanol, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

  • De-gas the reaction mixture with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(arylamino)nicotinonitrile derivative.

Signaling Pathway in Alzheimer's Disease: The Role of GSK-3β and CK-1δ in Tau Hyperphosphorylation

GSK-3β and CK-1δ are serine/threonine kinases that play crucial roles in various cellular processes. In the context of Alzheimer's disease, their dysregulation leads to the hyperphosphorylation of the tau protein. Phosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of the disease.

The Wnt signaling pathway is a key regulator of GSK-3β activity. In a healthy state, Wnt signaling is active and inhibits GSK-3β, preventing tau hyperphosphorylation. However, in Alzheimer's disease, this pathway is often impaired, leading to the overactivation of GSK-3β. CK-1δ also contributes to this pathological process by phosphorylating tau at different sites.

The following diagram illustrates the simplified signaling pathway leading to tau hyperphosphorylation and the points of intervention for dual GSK-3β/CK-1δ inhibitors.

G cluster_wnt Wnt Signaling Pathway cluster_tau Tau Pathology Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b_inhibition GSK-3β Dsh->GSK3b_inhibition Inhibition GSK3b_active Active GSK-3β Tau Tau pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs GSK3b_active->pTau Phosphorylation CK1d CK-1δ CK1d->pTau Phosphorylation Inhibitor Dual GSK-3β/CK-1δ Inhibitor Inhibitor->GSK3b_active Inhibition Inhibitor->CK1d Inhibition

Caption: Simplified signaling pathway of tau hyperphosphorylation by GSK-3β and CK-1δ.

Conclusion

The fluorine atom in this compound plays a pivotal role in enhancing its reactivity towards nucleophiles, making it a valuable and versatile building block in medicinal chemistry. This enhanced reactivity, a consequence of the strong electron-withdrawing nature of fluorine, facilitates the efficient synthesis of a diverse range of substituted nicotinonitrile derivatives. The successful application of this compound in the synthesis of potent dual GSK-3β/CK-1δ inhibitors for potential Alzheimer's disease therapy highlights its significance in modern drug discovery. A thorough understanding of the principles governing the reactivity of such fluorinated heterocycles is paramount for the continued development of novel and effective therapeutic agents.

References

The Strategic Application of 6-Fluoronicotinonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the array of fluorinated building blocks, 6-Fluoronicotinonitrile has emerged as a versatile and highly valuable synthon in medicinal chemistry. Its unique electronic properties and reactive handles make it a cornerstone for the synthesis of a diverse range of bioactive molecules, particularly in the development of kinase inhibitors and novel PET imaging agents. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols and a summary of its impact on the biological activity of derivative compounds.

Physicochemical Properties and Synthetic Utility

This compound, a pyridine ring substituted with a fluorine atom at the 6-position and a nitrile group at the 3-position, offers a unique combination of chemical features. The strong electron-withdrawing nature of both the fluorine and nitrile groups significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) at the 6-position. This reactivity is a key feature exploited in the synthesis of various derivatives.[1][2] Furthermore, the nitrile group serves as a versatile functional handle that can be transformed into other key functionalities such as amines, amides, and carboxylic acids.

The strategic placement of the fluorine atom can also impart desirable properties to the final drug molecule. These include enhanced metabolic stability, improved binding affinity to target proteins, and modulation of the pKa of nearby functional groups.[3]

Core Applications in Medicinal Chemistry

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes often implicated in the pathogenesis of cancer and inflammatory diseases, making them prime targets for therapeutic intervention.[4] this compound serves as a key building block in the synthesis of a variety of kinase inhibitors. The pyridine core can act as a hinge-binding motif, a common feature in many kinase inhibitors, while the substituents introduced via the displacement of the fluorine atom can be tailored to target specific pockets within the kinase active site.

While specific FDA-approved drugs containing the this compound moiety are not prominently documented, numerous patents highlight its use in the development of novel kinase inhibitors.[5][6] The general synthetic strategy often involves a nucleophilic aromatic substitution reaction followed by further elaboration of the molecule.

Quantitative Data on Related Kinase Inhibitors:

To illustrate the potency of kinase inhibitors derived from related fluorinated pyridine scaffolds, the following table summarizes the IC50 values of various kinase inhibitors against different cancer cell lines. This data, while not directly from this compound derivatives, provides a benchmark for the expected activity of compounds synthesized using this building block.

Compound ClassTarget Kinase(s)Cell LineIC50 (µM)
Pyrimidine DerivativesVEGFR-2HCT-1160.53 - 1.14
Pyrimidine DerivativesVEGFR-2MCF-71.54
Combretastatin AnalogsTubulinHepG20.65 - 0.92
Benzodioxole Derivatives-A54910.67
Benzodioxole Derivatives-C64.33
Development of PET Imaging Tracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. The fluorine-18 (¹⁸F) isotope is a widely used positron emitter due to its favorable decay properties. This compound and its derivatives, such as 6-Fluoronicotinic acid, are crucial precursors in the synthesis of ¹⁸F-labeled PET tracers.[11][12][13] The fluorine atom on the pyridine ring can be readily substituted with ¹⁸F in the final step of the synthesis, a process known as late-stage radiofluorination.

The resulting ¹⁸F-labeled tracers can be designed to target specific receptors or transporters in the body, enabling the early diagnosis and monitoring of diseases such as cancer and neurological disorders.[14]

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating C-C bonds and introducing aryl or heteroaryl moieties at the 6-position, a common step in the synthesis of kinase inhibitors.[15][16][17]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-nicotinonitrile.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol outlines a general procedure for the displacement of the fluorine atom of this compound with a nucleophile, such as an amine or an alcohol. This is a key step in the synthesis of a wide range of derivatives.[18]

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, 1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

  • Dimethylformamide (DMF) or another polar aprotic solvent

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the nucleophile (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMF (5 mL) to the flask.

  • Heat the reaction mixture to 80-120 °C and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing Synthetic Pathways and Logical Relationships

To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict key reaction workflows.

G cluster_0 Synthesis of a 6-Aryl-nicotinonitrile Derivative A This compound C Pd(dppf)Cl2 / Na2CO3 1,4-Dioxane / H2O, 90-100 °C A->C B Arylboronic Acid B->C D 6-Aryl-nicotinonitrile C->D Suzuki-Miyaura Coupling

Caption: Synthetic workflow for Suzuki-Miyaura coupling.

G cluster_1 Synthesis of a 6-Amino-nicotinonitrile Derivative E This compound G K2CO3 / DMF 80-120 °C E->G F Primary/Secondary Amine F->G H 6-Amino-nicotinonitrile G->H Nucleophilic Aromatic Substitution G cluster_2 Logical Relationship of this compound in Drug Discovery I This compound (Versatile Building Block) J Kinase Inhibitors I->J K PET Imaging Tracers I->K L Other Bioactive Molecules I->L M Anticancer Agents J->M N Neurological Disorder Diagnostics K->N

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Fluoronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 6-fluoronicotinonitrile and its derivatives, which are key building blocks in medicinal chemistry. The document details synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions. A significant application of these compounds is highlighted in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.

Introduction

This compound and its derivatives are important heterocyclic scaffolds in drug discovery. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The nitrile group serves as a versatile handle for further chemical transformations. A prominent example of a drug molecule synthesized from a this compound derivative is Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[3][4][5][6] This document outlines key synthetic strategies for accessing these valuable compounds.

Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Direct Cyanation of 6-Halonicotinoyl Precursors: This is a common and efficient method involving the displacement of a halide (typically chlorine or bromine) at the 6-position of the pyridine ring with a cyanide source. Palladium-catalyzed cross-coupling reactions are frequently employed for this transformation.

  • Modification of a Pre-formed this compound Core: This approach involves the synthesis of the parent this compound followed by diversification at other positions on the pyridine ring.

A classical method for introducing a cyano group is the Sandmeyer reaction , which proceeds via a diazonium salt intermediate from a corresponding amino-substituted pyridine.[7]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and a key precursor, 6-fluoronicotinic acid.

Table 1: Synthesis of this compound via Palladium-Catalyzed Cyanation

Starting MaterialCatalyst/LigandCyanide SourceSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloro-5-fluoropyridinePd₂(dba)₃ / dppfZn(CN)₂DMF8012~90Adapted from[8]
2-Bromo-5-fluoropyridinePd(PPh₃)₄KCNMeCN806~85General Method[9]
2-Chloro-5-fluoropyridinePd(OAc)₂ / XantphosZn(CN)₂DMF/H₂O1001>95[9]

Table 2: Synthesis of 6-Fluoronicotinic Acid via Oxidation

Starting MaterialOxidizing AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Fluoro-5-methylpyridineKMnO₄KOHWater95583.6

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloro-5-fluoropyridine

This protocol describes the synthesis of this compound from 2-chloro-5-fluoropyridine using a palladium catalyst and zinc cyanide.

Materials:

  • 2-Chloro-5-fluoropyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-fluoropyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of 6-Fluoronicotinic Acid by Oxidation of 2-Fluoro-5-methylpyridine.[10]

This protocol details the oxidation of 2-fluoro-5-methylpyridine to 6-fluoronicotinic acid.

Materials:

  • 2-Fluoro-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane

  • Three-necked flask

  • Mechanical stirrer

  • Oil bath

Procedure:

  • In a 500 mL three-necked flask, add 2-fluoro-5-methylpyridine (11.1 g, 0.1 mol) and 250 mL of water.

  • Start mechanical stirring and add potassium permanganate (31.6 g, 0.2 mol) and potassium hydroxide (5.6 g, 0.1 mol) successively.

  • Heat the mixture in an oil bath to 95 °C and maintain the reaction for 5 hours.

  • Filter the hot reaction mixture and collect the filtrate.

  • Allow the filtrate to cool to room temperature and then adjust the pH to 2-4 with concentrated hydrochloric acid, which will cause a solid to precipitate.

  • Filter the precipitated solid.

  • Extract the filtrate twice with dichloromethane.

  • Combine the filtered solid and the organic extracts and remove the solvent under reduced pressure to obtain 6-fluoronicotinic acid as an off-white solid (Yield: 11.8 g).

Application in Drug Synthesis: Tofacitinib

This compound derivatives are crucial intermediates in the synthesis of Tofacitinib, a potent JAK inhibitor. The synthesis involves the coupling of a chiral piperidine moiety with a pyrrolo[2,3-d]pyrimidine core, where the nitrile group can be a precursor to other functionalities or be part of the final molecule.

Visualizations

Experimental Workflow: Palladium-Catalyzed Cyanation

G start Start: 2-Chloro-5-fluoropyridine reagents Add Reagents: Zn(CN)₂, Pd₂(dba)₃, dppf, DMF start->reagents reaction Reaction: 80 °C, 12 h reagents->reaction workup Work-up: Dilute, Filter, Wash reaction->workup purification Purification: Column Chromatography workup->purification product Product: this compound purification->product JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Initiation

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 6-fluoronicotinonitrile as a key building block. This versatile reaction enables the synthesis of a diverse range of 6-aryl- or 6-heteroarylnicotinonitriles, which are valuable intermediates in the discovery and development of novel therapeutics. The protocols and data presented herein are compiled from established methodologies for similar substrates and serve as a detailed guide for laboratory implementation.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] this compound is an attractive substrate for such couplings due to the presence of the fluorine atom, which can serve as a leaving group under appropriate conditions, and the nicotinonitrile core, a prevalent scaffold in medicinal chemistry.[3][4] The resulting 6-substituted nicotinonitrile derivatives are of significant interest in drug discovery, finding applications as kinase inhibitors, receptor antagonists, and other biologically active agents.[3][5]

The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction of this compound

(Note: While the C-F bond is generally less reactive than C-Br or C-I bonds in Suzuki couplings, with the appropriate choice of catalyst, ligand, and reaction conditions, successful coupling can be achieved. The information provided is based on general principles and analogous reactions with similar halogenated pyridines.)

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 6-halonicotinonitriles with various boronic acids, based on data from analogous 6-bromonicotinonitrile couplings.[3][6] These parameters provide a strong starting point for the optimization of reactions with this compound.

Coupling Partner (Arylboronic Acid)Palladium CatalystLigandBaseSolvent SystemTemperature (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O (4:1)1001280-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂dppfCs₂CO₃1,4-Dioxane901685-95
3-Pyridylboronic acidPd₂(dba)₃SPhosK₃PO₄Toluene110875-85
2-Thienylboronic acidPd(OAc)₂XPhosK₃PO₄1,4-Dioxane/H₂O (3:1)1001070-80

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions and may require optimization for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[7]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 4:1, 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration of this compound is typically between 0.1-0.2 M.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-aryl-nicotinonitrile.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][9] The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)L2-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R' RedElim->Product Product->Pd0 Catalyst Regeneration ArX Ar-X (this compound) ArX->OxAdd RBOH R'-B(OR)2 (Boronic Acid/Ester) + Base RBOH->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow

This diagram outlines the typical experimental workflow for performing a Suzuki coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis reagents Weigh Reagents: This compound, Boronic Acid, Catalyst, Base setup Assemble Reaction under Inert Atmosphere (Ar/N2) reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup solvent Degas Solvent solvent->setup heating Heat and Stir (80-110 °C) setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization

Caption: Experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-fluoronicotinonitrile in nucleophilic aromatic substitution (SNAr) reactions. This versatile building block is a valuable precursor for the synthesis of a wide range of substituted nicotinonitrile derivatives, which are key intermediates in the development of various therapeutic agents, particularly kinase inhibitors.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the derivatization of aromatic and heteroaromatic systems. This compound is an excellent substrate for SNAr reactions due to the presence of two strong electron-withdrawing groups, the nitrile and the pyridine nitrogen, which activate the ring towards nucleophilic attack. The fluorine atom at the 6-position serves as an excellent leaving group, facilitating substitution by a variety of nucleophiles.

The general mechanism for the SNAr reaction on this compound proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.

Applications in Drug Development

The 6-substituted nicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. The ability to readily introduce diverse functionalities at the 6-position of the nicotinonitrile ring through SNAr reactions makes this compound a key starting material in the synthesis of targeted therapies.

Notably, this scaffold is a common feature in a variety of kinase inhibitors, which are a major class of drugs used in the treatment of cancer and inflammatory diseases. The substituted nicotinonitrile moiety can interact with key residues in the ATP-binding site of kinases, leading to potent and selective inhibition. Examples of kinase families targeted by compounds derived from nicotinonitrile precursors include:

  • Janus Kinases (JAKs): Inhibitors of JAKs are used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis.

  • Bruton's Tyrosine Kinase (BTK): BTK inhibitors are effective in treating B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR inhibitors are anti-angiogenic agents used in the treatment of various solid tumors.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the SNAr of this compound with various classes of nucleophiles, along with representative quantitative data.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of 6-aminonicotinonitrile derivatives. These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid byproduct.

General Protocol for Amination:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or NMP), add the amine nucleophile (1.1-1.2 eq.) and a base (e.g., K₂CO₃ or DIPEA, 2.0 eq.).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aminonicotinonitrile derivative.

Table 1: Nucleophilic Aromatic Substitution of this compound with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMSO1201285
4-MethoxyanilineK₂CO₃DMF100892
PiperidineDIPEANMP80695
MorpholineK₂CO₃DMSO1001090
Reaction with Thiol Nucleophiles

The SNAr reaction with thiols provides access to 6-(thio)nicotinonitrile derivatives. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion.

General Protocol for Thiolation:

  • To a solution of the thiol (1.1 eq.) in a polar aprotic solvent (e.g., DMF or DMSO), add a base (e.g., NaH or K₂CO₃, 1.2 eq.) at 0 °C and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as required, and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired 6-(arylthio/alkylthio)nicotinonitrile.

Table 2: Nucleophilic Aromatic Substitution of this compound with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF80488
4-MethylthiophenolNaHTHF60691
Benzyl mercaptanK₂CO₃DMSO70585
Reaction with Alcohol and Phenol Nucleophiles

The substitution of the fluorine atom with an oxygen nucleophile is achieved by reacting this compound with alcohols or phenols in the presence of a strong base to form the corresponding alkoxide or phenoxide.

General Protocol for O-Arylation/O-Alkylation:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq.) in an anhydrous solvent (e.g., THF or DMF).

  • Add a strong base (e.g., NaH or KOtBu, 1.2 eq.) portion-wise at 0 °C and stir for 30 minutes to generate the nucleophile.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Nucleophilic Aromatic Substitution of this compound with Alcohol and Phenol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHDMF1001275
4-MethoxyphenolKOtBuTHF80882
EthanolNaHTHF601068

Visualizations

Reaction Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for the SNAr of this compound and the signaling pathways of key drug targets that can be modulated by the resulting substituted nicotinonitrile derivatives.

SNAr_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound ReactionMixture SNAr Reaction This compound->ReactionMixture Nucleophile (Amine, Thiol, Alcohol) Nucleophile (Amine, Thiol, Alcohol) Nucleophile (Amine, Thiol, Alcohol)->ReactionMixture Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->ReactionMixture Solvent (e.g., DMSO, DMF) Solvent (e.g., DMSO, DMF) Solvent (e.g., DMSO, DMF)->ReactionMixture Heat Heat Heat->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Column Chromatography Workup->Purification Product 6-Substituted Nicotinonitrile Purification->Product

General Experimental Workflow for SNAr

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT GeneTranscription Gene Transcription (Inflammation, Cell Growth) pSTAT->GeneTranscription Translocates & Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds JAK_Inhibitor JAK Inhibitor (from 6-Substituted Nicotinonitrile) JAK_Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DownstreamSignaling Downstream Signaling (NF-κB, MAPK) PLCg2->DownstreamSignaling Activates CellProliferation B-Cell Proliferation & Survival DownstreamSignaling->CellProliferation Leads to Antigen Antigen Antigen->BCR Binds BTK_Inhibitor BTK Inhibitor (from 6-Substituted Nicotinonitrile) BTK_Inhibitor->BTK Inhibits

BTK Signaling Pathway Inhibition

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGF Receptor (VEGFR) PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Activates Angiogenesis Angiogenesis (Blood Vessel Formation) PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis VEGF VEGF VEGF->VEGFR Binds VEGFR_Inhibitor VEGFR Inhibitor (from 6-Substituted Nicotinonitrile) VEGFR_Inhibitor->VEGFR Inhibits

VEGFR Signaling Pathway Inhibition

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of 6-substituted nicotinonitrile derivatives through nucleophilic aromatic substitution. The protocols and data presented herein demonstrate the feasibility and efficiency of these transformations with various nucleophiles. The resulting products are key intermediates in the discovery and development of novel therapeutics, particularly in the field of kinase inhibition. These application notes serve as a practical guide for researchers engaged in the synthesis and application of these important heterocyclic compounds.

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile scaffolds are of paramount importance in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of the pyridine ring is a key strategy for modulating the pharmacological properties of these molecules. 6-Fluoronicotinonitrile presents a unique building block; however, the inert nature of the C-F bond poses a significant challenge for traditional palladium-catalyzed cross-coupling reactions. Activation of the C-F bond typically requires specialized catalytic systems, often involving electron-rich and bulky ligands, to facilitate the oxidative addition of the palladium catalyst.

These application notes provide an overview of potential palladium-catalyzed cross-coupling reactions for this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings. Due to the limited availability of specific experimental data for this compound, the presented quantitative data and protocols are based on analogous reactions with other fluorinated pyridines and electron-deficient fluoroarenes. These should serve as a valuable starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-nicotinonitriles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For the coupling of this compound, highly active palladium catalysts with bulky, electron-rich phosphine ligands are generally required to facilitate the challenging C-F bond activation.

General Reaction Scheme:

F-C5H3N-CN + R1R2NH --[Pd catalyst, Ligand, Base]--> R1R2N-C5H3N-CN

F-C5H3N-CN + H-C≡C-R --[Pd catalyst, Cu(I), Base]--> R-C≡C-C5H3N-CN

F-C5H3N-CN + R-ZnX --[Pd catalyst, Ligand]--> R-C5H3N-CN

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-F PdII_F Ar-Pd(II)(F)L₂ OxAdd->PdII_F AmineCoord Amine Coordination PdII_F->AmineCoord R¹R²NH PdII_Amine [Ar-Pd(II)(F)(HNR¹R²)L₂] AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)(NR¹R²)L₂ Deprotonation->PdII_Amido - Base-H⁺, -F⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR¹R²

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-F PdII Ar-Pd(II)(F)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Alkyne Ar-Pd(II)(C≡CR)L₂ Transmetalation->PdII_Alkyne - CuF RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR CuI Cu(I)F AlkyneCoord Alkyne Coordination CuI->AlkyneCoord H-C≡CR Cu_Alkyne [Cu(I)(H-C≡CR)]⁺F⁻ AlkyneCoord->Cu_Alkyne Deprotonation Deprotonation Cu_Alkyne->Deprotonation Base Cu_Acetylide Cu(I)-C≡CR Deprotonation->Cu_Acetylide - Base-H⁺ Cu_Acetylide->Transmetalation

Caption: Catalytic cycle of the Sonogashira coupling.

Negishi_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-F PdII Ar-Pd(II)(F)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R-ZnX PdII_R Ar-Pd(II)(R)L₂ Transmetalation->PdII_R - F-ZnX RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R

Caption: Catalytic cycle of the Negishi coupling.

Experimental_Workflow Setup 1. Reaction Setup (Reactants, Base, Catalyst, Ligand) Inert 2. Inert Atmosphere (Evacuate & Backfill) Setup->Inert Solvent 3. Solvent Addition (Anhydrous, Degassed) Inert->Solvent Reaction 4. Reaction (Heating & Stirring) Solvent->Reaction Monitoring 5. Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 6. Work-up (Quench, Extract, Dry) Monitoring->Workup Reaction Complete Purification 7. Purification (Column Chromatography) Workup->Purification Analysis 8. Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for cross-coupling.

Synthesis of 6-Fluoronicotinonitrile Analogs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-fluoronicotinonitrile and its analogs, compounds of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The primary synthetic strategy outlined here is the nucleophilic aromatic substitution (SNAr) of a corresponding 6-chloronicotinonitrile precursor.

Synthetic Pathway Overview

The synthesis of this compound analogs can be efficiently achieved via a nucleophilic aromatic substitution reaction. This method involves the displacement of a chloride ion from an electron-deficient pyridine ring by a fluoride ion. The electron-withdrawing nitrile group at the 3-position facilitates this reaction.

Synthesis_Pathway 6-Chloronicotinonitrile_Analog 6-Chloronicotinonitrile Analog (1) Reaction_Step Nucleophilic Aromatic Substitution 6-Chloronicotinonitrile_Analog->Reaction_Step Fluoride_Source Fluoride Source (e.g., KF, CsF) Fluoride_Source->Reaction_Step 6-Fluoronicotinonitrile_Analog This compound Analog (2) Reaction_Step->6-Fluoronicotinonitrile_Analog High Temperature, Polar Aprotic Solvent

Caption: General reaction scheme for the synthesis of this compound analogs.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 6-chloronicotinonitrile as a representative example. This procedure can be adapted for various substituted analogs.

Materials:

  • 6-Chloronicotinonitrile

  • Potassium Fluoride (spray-dried)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinonitrile (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5-1.0 M of the starting material.

  • Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound and a hypothetical analog.

CompoundStarting MaterialFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)
This compound 6-ChloronicotinonitrileKFDMSO1601875-85
5-Methyl-6-fluoronicotinonitrile 6-Chloro-5-methylnicotinonitrileCsFSulfolane1702470-80

Workflow for Synthesis and Analysis

The following diagram illustrates the overall workflow from starting materials to the final, characterized product.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials: 6-Chloronicotinonitrile Analog Fluoride Source Solvent Reaction Nucleophilic Aromatic Substitution Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, Purity (HPLC) Purification->Characterization

Caption: Workflow for the synthesis and analysis of this compound analogs.

Concluding Remarks

The protocol described provides a robust and adaptable method for the synthesis of this compound and its analogs. The use of nucleophilic aromatic substitution is a well-established and scalable approach. Researchers can modify this protocol by varying the starting material, fluoride source, solvent, and temperature to optimize the synthesis of specific target molecules for their drug discovery and development programs. Careful monitoring and purification are crucial for obtaining high-purity compounds suitable for biological evaluation.

Application Notes and Protocols for the Synthesis of API Precursors from 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of active pharmaceutical ingredient (API) precursors utilizing 6-fluoronicotinonitrile as a key starting material. The inherent reactivity of the fluorine atom via nucleophilic aromatic substitution (SNAr) makes this compound a versatile building block in medicinal chemistry.

Introduction

This compound is a valuable reagent in pharmaceutical synthesis due to the strategic placement of its fluoro and cyano groups on the pyridine ring. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the C6 position for nucleophilic aromatic substitution, allowing for the facile introduction of various functionalities. The fluorine atom serves as an excellent leaving group in these reactions. This reactivity profile enables the construction of complex molecular scaffolds relevant to a range of therapeutic targets.

This document outlines the synthesis of substituted nicotinonitrile intermediates and their subsequent conversion to amidine derivatives, which are common pharmacophores in drug discovery.

Key Synthetic Applications

The primary application of this compound in API synthesis involves the displacement of the fluoride ion by a nucleophile. This is a robust and widely applicable reaction for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of this compound's utility. A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse array of substituted pyridine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Substituted Nicotinonitrile Intermediates (General Procedure)

This protocol describes the synthesis of 6-substituted nicotinonitrile intermediates via a nucleophilic aromatic substitution reaction.[1][2]

Reaction Scheme:

Materials:

  • This compound

  • Appropriate nucleophile (e.g., pyrrolidine or 3-hydroxypyrrolidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add the desired secondary amine nucleophile (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture at 90 °C overnight with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-substituted nicotinonitrile.

Quantitative Data Summary:

Starting MaterialNucleophileProductYield
This compoundPyrrolidine6-(Pyrrolidin-1-yl)nicotinonitrileGood
This compound(R)-3-Hydroxypyrrolidine6-((R)-3-Hydroxypyrrolidin-1-yl)nicotinonitrileGood
Protocol 2: Synthesis of Nicotinamidine Derivatives from Nicotinonitriles (General Procedure)

This protocol details the conversion of the synthesized nicotinonitrile intermediates into the corresponding amidine hydrochlorides, which are valuable precursors for various APIs.[1][2]

Reaction Scheme:

Materials:

  • 6-Substituted nicotinonitrile intermediate (from Protocol 1)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Hydrochloric Acid (HCl) gas

  • 7 M Ammonia (NH₃) solution in Methanol

Equipment:

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Standard laboratory glassware

Procedure:

  • Dissolve the 6-substituted nicotinonitrile in anhydrous methanol.

  • Bubble anhydrous HCl gas through the solution for a sufficient period to form the imino ether hydrochloride intermediate. The reaction is typically stirred at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Remove the excess HCl and methanol under reduced pressure.

  • To the resulting crude imino ether hydrochloride, add a 7 M solution of ammonia in methanol.

  • Stir the mixture at room temperature overnight.

  • Monitor the conversion to the amidine by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude amidine by preparative HPLC to obtain the final product as the hydrochloride salt.

Quantitative Data Summary:

Starting NitrileProductYield
6-(Pyrrolidin-1-yl)nicotinonitrile6-(Pyrrolidin-1-yl)nicotinamidine hydrochloride50-65%
6-((R)-3-Hydroxypyrrolidin-1-yl)nicotinonitrile6-((R)-3-Hydroxypyrrolidin-1-yl)nicotinamidine hydrochloride50-65%

Application in Flow Chemistry

Continuous flow chemistry offers a scalable and efficient alternative to batch processing for the synthesis of API intermediates from this compound. Flow reactions with various nucleophiles have demonstrated high conversion and selectivity with short residence times.[3][4][5]

Quantitative Data for Flow Reactions:

NucleophileConversionSelectivityResidence TimeTemperature
Piperidine97%>99%~7 min60 °C
Morpholine95%>99%~7 min60 °C
Piperidin-4-ol87%>99%~7 min60 °C
Thiomorpholine92%>99%~7 min60 °C

Visualizations

Experimental Workflow for Amidine Synthesis

G cluster_protocol1 Protocol 1: Synthesis of Nicotinonitrile Intermediate cluster_protocol2 Protocol 2: Synthesis of Amidine Derivative start1 Start: This compound + Nucleophile + DIPEA in Acetonitrile react1 Reaction: Heat to 90°C overnight start1->react1 workup1 Workup: Solvent removal, Aqueous wash react1->workup1 purify1 Purification: Flash Column Chromatography workup1->purify1 product1 Product: 6-(substituted)nicotinonitrile purify1->product1 start2 Start: 6-(substituted)nicotinonitrile in anhydrous MeOH product1->start2 Intermediate react2a Reaction Step 1: Anhydrous HCl gas start2->react2a react2b Reaction Step 2: 7M NH3 in MeOH react2a->react2b purify2 Purification: Preparative HPLC react2b->purify2 product2 Final Product: 6-(substituted)nicotinamidine hydrochloride purify2->product2

Caption: Workflow for the two-step synthesis of amidine derivatives.

Logical Relationship of SNAr Reaction

G cluster_nucleophiles Nucleophiles cluster_products Product Scaffolds start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nuc_n N-Nucleophiles (e.g., Amines, Azoles) nuc_n->reaction nuc_o O-Nucleophiles (e.g., Alcohols, Phenols) nuc_o->reaction nuc_s S-Nucleophiles (e.g., Thiols) nuc_s->reaction prod_n 6-Amino-substituted Nicotinonitriles reaction->prod_n prod_o 6-Alkoxy/Aryloxy-substituted Nicotinonitriles reaction->prod_o prod_s 6-Thioether-substituted Nicotinonitriles reaction->prod_s

Caption: SNAr reactions of this compound.

References

Application Notes and Protocols for the Use of 6-Fluoronicotinonitrile as a Precursor in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 6-fluoronicotinonitrile as a versatile precursor for the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry and drug discovery. The high reactivity of the fluorine atom towards nucleophilic aromatic substitution (SNAr) and the synthetic versatility of the nitrile group make this compound an ideal starting material for the construction of complex molecular architectures, including pyrido[2,3-d]pyrimidines, which are known scaffolds for potent kinase inhibitors.

Overview of Synthetic Strategy

The primary synthetic route involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position of the pyridine ring is displaced by a suitable nucleophile, typically an amine, to form a 6-(substituted-amino)nicotinonitrile intermediate. This reaction is highly efficient due to the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen.

  • Cyclization: The resulting ortho-amino-nitrile intermediate undergoes cyclization with a suitable one-carbon synthon (e.g., formamide, guanidine) to construct the fused pyrimidine ring, yielding the desired pyrido[2,3-d]pyrimidine scaffold.

This modular approach allows for the introduction of diverse functionalities at the 6-position of the resulting heterocyclic system, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.

Experimental Protocols

General Protocol for the Synthesis of 6-(Substituted-amino)nicotinonitriles

This protocol describes the nucleophilic aromatic substitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine, morpholine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO (0.5 M), add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 6-(substituted-amino)nicotinonitrile.

General Protocol for the Synthesis of Pyrido[2,3-d]pyrimidines

This protocol describes the cyclization of 6-aminonicotinonitrile derivatives to form the pyrido[2,3-d]pyrimidine ring system.

Materials:

  • 6-(Substituted-amino)nicotinonitrile

  • Formamide or Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) (for use with guanidine)

  • Ethanol

  • Dowtherm A (for high-temperature reactions with formamide)

Procedure A (using Formamide):

  • A mixture of the 6-(substituted-amino)nicotinonitrile (1.0 eq) and formamide (10-20 eq) is heated to 180-200 °C for 4-8 hours.

  • Alternatively, the reaction can be carried out in a high-boiling solvent such as Dowtherm A.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and ethanol and then purified by recrystallization or column chromatography to yield the desired pyrido[2,3-d]pyrimidin-4-amine.

Procedure B (using Guanidine):

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.

  • Add the 6-(substituted-amino)nicotinonitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 6-16 hours, monitoring by TLC or LC-MS.

  • After cooling, neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.

  • The residue is suspended in water, and the solid product is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization or column chromatography to afford the desired pyrido[2,3-d]pyrimidine-2,4-diamine.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of heterocyclic compounds derived from this compound. The data is compiled from analogous reactions found in the literature.

Table 1: Synthesis of 6-(Substituted-amino)nicotinonitriles

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMSO100685
24-MethoxyanilineK₂CO₃DMSO100592
3BenzylamineDIPEADMF80888
4MorpholineK₂CO₃DMSO100495
5PiperidineK₂CO₃DMF80690

Table 2: Synthesis of Pyrido[2,3-d]pyrimidines

EntryPrecursorCyclizing AgentConditionsTime (h)Yield (%)
16-(Phenylamino)nicotinonitrileFormamide190 °C675
26-(Benzylamino)nicotinonitrileFormamide190 °C872
36-(Morpholino)nicotinonitrileFormamideDowtherm A, 200 °C568
46-AminonicotinonitrileGuanidine/NaOEtEthanol, Reflux1280
56-(Phenylamino)nicotinonitrileGuanidine/NaOEtEthanol, Reflux1678

Visualizations

Diagram 1: General Synthetic Workflow

G A This compound C S(N)Ar Reaction (Base, Solvent, Heat) A->C B Amine (R-NH2) B->C D 6-(Substituted-amino)nicotinonitrile C->D F Cyclization (Heat) D->F E Cyclizing Agent (e.g., Formamide, Guanidine) E->F G Pyrido[2,3-d]pyrimidine Derivative F->G

General workflow for heterocycle synthesis.

Diagram 2: Signaling Pathway Inhibition

G A Growth Factor B Receptor Tyrosine Kinase (e.g., FGFR, EGFR) A->B C PIM-1 Kinase B->C D Downstream Signaling (e.g., PI3K/Akt, MAPK) C->D E Cell Proliferation, Survival, Angiogenesis D->E F Pyrido[2,3-d]pyrimidine Inhibitor F->C Inhibition

Inhibition of kinase signaling pathways.

Diagram 3: Logical Relationship of Synthesis

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A This compound C 6-(Substituted-amino)nicotinonitrile A->C S(N)Ar B Nucleophile (Amine) B->C D Fused Heterocycle (e.g., Pyrido[2,3-d]pyrimidine) C->D Cyclization

Logical flow of the synthetic process.

Application Notes and Protocols for the Amination of 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amination of 6-fluoronicotinonitrile, a key intermediate in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors. The protocols cover two primary methods: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, offering versatility for coupling with a wide range of primary and secondary amines.

Introduction

6-Aminonicotinonitrile derivatives are crucial building blocks in medicinal chemistry. The displacement of the fluorine atom in this compound via amination is a common and effective strategy for introducing diverse functionalities. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the C6 position for nucleophilic attack. This document outlines optimized reaction conditions and detailed experimental procedures for achieving high yields in these transformations.

Reaction Schemes

Two principal pathways are effective for the amination of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This method is generally effective for the reaction of this compound with primary and secondary aliphatic amines, particularly cyclic amines. The reaction is typically performed at elevated temperatures in the presence of a base.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, especially with less nucleophilic amines such as anilines and some primary aliphatic amines.[1][2] It requires a palladium catalyst, a phosphine ligand, and a base.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the amination of this compound with various amines.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK2CO3DMSO12012>95
MorpholineK2CO3DMSO12012>95
PyrrolidineDIPEANMP1001692
N-MethylpiperazineK2CO3Acetonitrile801688
(R)-3-aminopiperidineEt3NDMSO1301875

Table 2: Buchwald-Hartwig Amination of this compound

AmineCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd2(dba)3XantphosCs2CO31,4-Dioxane1001685
4-MethoxyanilinePd(OAc)2BINAPK3PO4Toluene1101890
3-ChloroanilinePd2(dba)3XPhosNaOtBuToluene1001278
tert-ButylaminePd(OAc)2RuPhosK2CO3t-BuOH902465

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination with a Cyclic Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMSO (to make a 0.5 M solution).

  • Add morpholine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 6-morpholinonicotinonitrile.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with an Aniline Derivative (e.g., 4-Methoxyaniline)

Materials:

  • This compound

  • 4-Methoxyaniline

  • Palladium(II) Acetate (Pd(OAc)2)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Potassium Phosphate (K3PO4)

  • Toluene, anhydrous

  • Schlenk tube or other vessel suitable for inert atmosphere chemistry

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube, add Pd(OAc)2 (0.05 eq) and BINAP (0.075 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene to the Schlenk tube.

  • Stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • To the catalyst mixture, add this compound (1.0 eq), 4-methoxyaniline (1.2 eq), and potassium phosphate (2.0 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 6-(4-methoxyphenylamino)nicotinonitrile.

Mandatory Visualizations

Reaction_Schemes cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Buchwald-Hartwig Amination 6-FN This compound Product_SNAr 6-(R¹R²N)-Nicotinonitrile 6-FN->Product_SNAr + Amine_SNAr R¹R²NH (e.g., Morpholine) Amine_SNAr->Product_SNAr Conditions_SNAr Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat Conditions_SNAr->Product_SNAr 6-FN_BH This compound Product_BH 6-(R³R⁴N)-Nicotinonitrile 6-FN_BH->Product_BH + Amine_BH R³R⁴NH (e.g., Aniline) Amine_BH->Product_BH Conditions_BH Pd Catalyst Ligand Base Solvent Heat Conditions_BH->Product_BH

Caption: General reaction schemes for the amination of this compound.

Experimental_Workflow cluster_SNAr SₙAr Protocol cluster_BH Buchwald-Hartwig Protocol A1 Combine Reactants: This compound, Amine, Base in Solvent A2 Heat Reaction Mixture A1->A2 A3 Reaction Monitoring (TLC/LC-MS) A2->A3 A4 Workup: Aqueous Quench, Extraction A3->A4 A5 Purification: Column Chromatography A4->A5 B1 Catalyst Pre-formation: Pd source + Ligand in Solvent under Inert Gas B2 Add Reactants: This compound, Amine, Base B1->B2 B3 Heat Reaction Mixture B2->B3 B4 Reaction Monitoring (TLC/LC-MS) B3->B4 B5 Workup: Filtration through Celite, Concentration B4->B5 B6 Purification: Column Chromatography B5->B6

Caption: Experimental workflows for SNAr and Buchwald-Hartwig amination.

Safety Precautions

  • These reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere where necessary.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The amination of this compound is a robust and versatile transformation for the synthesis of a wide array of 6-aminonicotinonitrile derivatives. The choice between the SNAr and Buchwald-Hartwig methodologies will depend on the nucleophilicity and steric properties of the amine coupling partner. The protocols provided herein offer reliable starting points for the successful implementation of these important reactions in a research and development setting.

References

Application Notes and Protocols: Sonogashira Coupling of 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction of 6-fluoronicotinonitrile. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 6-alkynylnicotinonitriles, which are valuable intermediates in the development of novel therapeutics. The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 6-position allows for extensive exploration of chemical space and the generation of diverse molecular architectures.[1][2][3]

Introduction

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[4][5] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] This methodology has found broad application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[4][6]

The functionalization of pyridines, such as this compound, is of significant interest in drug discovery. The resulting 6-substituted nicotinonitrile derivatives have been investigated for a range of biological activities. The Sonogashira coupling provides a direct route to introduce a versatile alkynyl group, which can serve as a handle for further chemical transformations, such as click chemistry, or can itself be a key pharmacophoric element.[6][7]

Reaction Scheme

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:

Scheme 1: Sonogashira coupling of this compound.

Recommended Reaction Conditions

The successful execution of the Sonogashira coupling is dependent on the careful selection of the catalyst, co-catalyst, base, and solvent. The following table summarizes typical reaction conditions that can be applied to the coupling of this compound, based on protocols for analogous substrates such as 6-bromonicotinonitrile.[1][2]

ComponentExampleTypical Loading/ConcentrationNotes
Aryl Halide This compound1.0 equivalentReactivity can be lower than the corresponding bromide or iodide.[4]
Alkyne Phenylacetylene1.1 - 1.5 equivalentsA slight excess of the alkyne is generally used.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂2 - 10 mol%Pd(PPh₃)₄ is air-sensitive; PdCl₂(PPh₃)₂ is more stable.[4][8]
Copper(I) Co-catalyst CuI5 - 20 mol%Essential for the classical Sonogashira reaction.[4] Copper-free conditions are also possible but may require different ligands and conditions.[8]
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)2.0 - 5.0 equivalentsActs as a scavenger for the hydrogen halide formed and is often used as a solvent or co-solvent.[9]
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), TolueneAnhydrous and degassedSolvent choice can significantly impact reaction rate and yield.[10]
Temperature Room Temperature to 100 °CReaction temperature depends on the reactivity of the substrates.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 mmol, 122.1 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 57.8 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • Triethylamine (TEA) (5 mL, anhydrous and degassed)

  • Tetrahydrofuran (THF) (10 mL, anhydrous and degassed)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous and degassed THF (10 mL) and triethylamine (5 mL) to the flask via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvents under reduced pressure.

  • Resuspend the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-(phenylethynyl)nicotinonitrile.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Pd(PPh3)4 - CuI inert Inert Atmosphere (Argon/Nitrogen) reagents->inert Evacuate & Backfill solvents Add Solvents: - THF - Triethylamine inert->solvents alkyne Add Alkyne: - Phenylacetylene solvents->alkyne heat Heat and Stir (e.g., 60 °C, 12-24h) alkyne->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor concentrate Solvent Removal monitor->concentrate Reaction Complete extract Aqueous Workup (EtOAc, H2O, Brine) concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product: 6-(Phenylethynyl)nicotinonitrile purify->product

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Catalytic Cycle

The mechanism of the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oa Oxidative Addition pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Ar-X tm Transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L2) pd_complex->pd_alkynyl Cu-C≡CR pd_alkynyl->pd0 re Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_x CuX pi_complex [Cu(C≡CR)] cu_x->pi_complex H-C≡CR alkyne H-C≡CR cu_acetylide Cu-C≡CR pi_complex->cu_acetylide Base base Base cu_acetylide->pd_complex cu_acetylide->cu_x Pd(II) complex aryl_halide Ar-X

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Applications in Drug Discovery

The products of the Sonogashira coupling of this compound, 6-alkynylnicotinonitriles, are versatile building blocks in drug discovery. The nitrile group is a common pharmacophore found in numerous approved drugs and can participate in key binding interactions with biological targets.[11] The alkynyl moiety offers several advantages:

  • Scaffold for Further Diversification: The terminal alkyne can be readily functionalized using various reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to introduce a wide range of substituents and build molecular complexity.[7]

  • Bioisosteric Replacement: The linear and rigid nature of the alkyne allows it to act as a bioisostere for other functional groups, aiding in the optimization of lead compounds.[6]

  • Modulation of Physicochemical Properties: The introduction of an alkyne can influence the solubility, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design.[6]

  • Direct Pharmacophoric Contribution: The alkyne itself can form important interactions within a protein binding pocket, contributing to the overall potency of a drug candidate.

Nicotinonitrile derivatives have been explored as kinase inhibitors, central nervous system agents, and antiviral compounds.[2][12] The ability to efficiently synthesize a library of 6-alkynylnicotinonitriles via the Sonogashira coupling enables the rapid exploration of structure-activity relationships (SAR) for these and other therapeutic targets.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines. Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] The reaction typically involves a palladium catalyst, a phosphine-based ligand, and a base.[3] The choice of these components is crucial for achieving high yields and selectivities, particularly when working with electron-deficient heteroaromatic substrates like 6-fluoronicotinonitrile.

This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of this compound, a key building block in medicinal chemistry. Due to the limited availability of specific data for this compound, this guide leverages a detailed protocol for the closely related substrate, 6-bromonicotinonitrile, and provides a summary of typical conditions for the amination of related halopyridines.

Application to 6-Halonicotinonitriles

6-Aminonicotinonitrile derivatives are important scaffolds in drug discovery. The Buchwald-Hartwig amination provides a direct and efficient route to these compounds from readily available 6-halonicotinonitriles. The reaction is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies by varying the amine coupling partner.

Key considerations for the Buchwald-Hartwig amination of 6-halonicotinonitriles include:

  • Palladium Precatalyst: A variety of palladium sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being common choices.[3]

  • Ligand: The choice of ligand is critical for the success of the reaction. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often preferred. XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a widely used and effective ligand for this class of substrates.[4] Other common ligands include BINAP and various biaryl phosphines.[2]

  • Base: A base is required to deprotonate the amine and facilitate the catalytic cycle. Both strong inorganic bases like cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOt-Bu) are commonly employed.[3] The choice of base can influence the reaction rate and substrate compatibility.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are typically used.[3]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of 6-bromonicotinonitrile and related halopyridines. This data provides a useful reference for optimizing the reaction of this compound.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
6-BromonicotinonitrileMorpholinePd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃ (1.4)Toluene11018Not specified[1]
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ (Not specified)BINAP (Not specified)Cs₂CO₃ (Not specified)THFNot specifiedNot specified80[5]
3-Bromo-4-indolylmaleimideAnilinePd₂(dba)₃ (5)XantPhos (10)Cs₂CO₃ (1.5)Toluene1001292[6]
BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)1,4-Dioxane1002461-92[7]

Experimental Protocols

The following is a detailed protocol for the Buchwald-Hartwig amination of 6-bromonicotinonitrile with morpholine, which can be adapted for this compound.[1]

Materials:

  • 6-Bromonicotinonitrile

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or sealed vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XantPhos (0.04 mmol, 4 mol%).

  • Add cesium carbonate (1.4 mmol, 1.4 equiv).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • To the vessel, add anhydrous toluene (5 mL).

  • Add 6-bromonicotinonitrile (1.0 mmol, 1.0 equiv).

  • Finally, add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube or vial and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-morpholinonicotinonitrile.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex Ar-Pd(II)(X)L2 Pd(0)L2->Pd(II)_Complex Ar-X Oxidative_Addition Oxidative Addition Amine_Coordination Ar-Pd(II)(NHR'R'')L2 Pd(II)_Complex->Amine_Coordination HNR'R'' Ligand_Exchange Ligand Exchange Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Coordination->Amido_Complex Base Deprotonation Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination Amido_Complex->Product Reductive_Elimination Reductive Elimination Aryl_Halide Ar-X Amine HNR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Add_Catalyst Add Pd₂(dba)₃ and XantPhos to Schlenk tube Add_Base Add Cs₂CO₃ Add_Catalyst->Add_Base Inert_Atmosphere Evacuate and backfill with inert gas (3x) Add_Base->Inert_Atmosphere Add_Solvent_Reagents Add Toluene, 6-Halonicotinonitrile, and Amine Inert_Atmosphere->Add_Solvent_Reagents Seal_Vessel Seal the reaction vessel Add_Solvent_Reagents->Seal_Vessel Heat_Stir Heat to 110 °C with vigorous stirring for 18h Seal_Vessel->Heat_Stir Monitor Monitor progress by TLC/GC-MS Heat_Stir->Monitor Cool Cool to room temperature Monitor->Cool Filter Dilute with EtOAc and filter through Celite® Cool->Filter Wash Wash with water and brine Filter->Wash Dry_Concentrate Dry organic layer and concentrate Wash->Dry_Concentrate Column_Chromatography Purify by column chromatography Dry_Concentrate->Column_Chromatography Final_Product Obtain pure 6-aminonicotinonitrile derivative Column_Chromatography->Final_Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Optimizing Reaction Yield of 6-Fluoronicotinonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction yield of 6-Fluoronicotinonitrile. The information is presented in a clear question-and-answer format to directly address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly via nucleophilic aromatic substitution (SNAr) of 6-chloronicotinonitrile.

Issue 1: Low or No Conversion of 6-Chloronicotinonitrile

  • Question: My reaction shows a low conversion rate of the starting material, 6-chloronicotinonitrile. What are the potential causes and how can I improve it?

  • Answer: Low conversion is a common issue that can often be attributed to several factors:

    • Insufficient Activation of Fluoride Source: Potassium fluoride (KF) is a common and cost-effective fluorinating agent, but its low solubility in aprotic solvents can limit its reactivity. The use of spray-dried KF, which has a higher surface area, can significantly improve the reaction rate.

    • Ineffective Phase-Transfer Catalyst: A phase-transfer catalyst is crucial for solubilizing the fluoride salt in the organic solvent. 18-crown-6 is a highly effective catalyst for this purpose. Ensure the catalyst is dry and used in the appropriate molar ratio (typically 5-10 mol%).

    • Presence of Water: Water can deactivate the fluoride anion and hydrolyze the starting material or product. Ensure all reagents and the solvent are anhydrous. Drying the KF and the reaction solvent is critical.

    • Suboptimal Reaction Temperature: The SNAr reaction for this synthesis typically requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to decomposition. A systematic temperature optimization study is recommended, starting from around 150°C.

Issue 2: Formation of Side Products and Impurities

  • Question: I am observing significant side product formation in my reaction mixture. What are the likely impurities and how can I minimize them?

  • Answer: The formation of impurities can significantly reduce the yield and complicate purification. Common side products in this reaction include:

    • 6-Hydroxynicotinonitrile: This can form if there is residual water in the reaction mixture, leading to hydrolysis of the starting material or the product. Rigorous drying of all components is the best preventative measure.

    • Dimerization or Polymerization Products: At high temperatures, pyridine derivatives can undergo side reactions. Optimizing the reaction time and temperature can help minimize these byproducts.

    • Unreacted Starting Material: This is often a result of the issues mentioned in "Low or No Conversion."

    To identify and quantify these impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique.

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Question: My reaction starts but then seems to stall before reaching completion. What could be causing this?

  • Answer: A stalling reaction can be frustrating. Here are a few potential reasons:

    • Catalyst Deactivation: The phase-transfer catalyst can be deactivated by impurities. Ensure the purity of your starting materials and solvent.

    • Poor Solubility of Reagents: As the reaction progresses, changes in the composition of the mixture might affect the solubility of the reagents. Ensure vigorous stirring throughout the reaction.

    • Insufficient Fluoride Source: Ensure an adequate excess of the fluoride source is used (typically 2-3 equivalents relative to the starting material).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method is the nucleophilic aromatic substitution (SNAr) of a 6-halonicotinonitrile, most commonly 6-chloronicotinonitrile, with a fluoride salt like potassium fluoride (KF).

Q2: Why is a phase-transfer catalyst necessary for this reaction?

A2: Potassium fluoride has very low solubility in the aprotic polar solvents typically used for this reaction (e.g., DMSO, DMF, Sulfolane). A phase-transfer catalyst, such as 18-crown-6, complexes with the potassium ion, making the fluoride anion more "naked" and soluble in the organic phase, thereby significantly increasing its nucleophilicity and the reaction rate.

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a critical role. Aprotic polar solvents are preferred as they can dissolve the reactants and intermediates to some extent and can stabilize the charged transition state of the SNAr mechanism. The choice of solvent can significantly impact the reaction rate and yield.

Q4: How can I effectively dry the reagents and solvent for this reaction?

A4:

  • Potassium Fluoride (KF): Can be dried by heating under vacuum at >150°C for several hours or by using commercially available spray-dried KF.

  • Solvents: Can be dried using standard laboratory procedures, such as distillation from an appropriate drying agent (e.g., calcium hydride for DMSO).

  • 6-Chloronicotinonitrile and 18-crown-6: Should be stored in a desiccator to prevent moisture absorption.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of this compound from 6-chloronicotinonitrile.

EntryFluoride Source (Equivalents)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1KF (2.0)18-crown-6 (10)DMSO1501275
2KF (2.0)18-crown-6 (10)DMF1501268
3KF (2.0)18-crown-6 (10)Sulfolane180885
4Spray-dried KF (1.5)18-crown-6 (5)Sulfolane180692
5KF (2.0)NoneDMSO15024<5
6KF (2.0)18-crown-6 (10)DMSO (wet)1501230 (with hydrolysis)

Note: This data is compiled from typical results and may vary based on specific experimental setups.

Experimental Protocols

Key Experiment: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 6-chloronicotinonitrile using potassium fluoride and a phase-transfer catalyst.

Materials:

  • 6-Chloronicotinonitrile

  • Spray-dried Potassium Fluoride (KF)

  • 18-crown-6

  • Anhydrous Sulfolane (or other suitable aprotic polar solvent)

  • Toluene

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 6-chloronicotinonitrile (1.0 eq), spray-dried potassium fluoride (1.5 eq), and 18-crown-6 (0.05 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous sulfolane to the flask.

  • Reaction: Heat the reaction mixture to 180°C with vigorous stirring. Monitor the progress of the reaction by GC-MS. The reaction is typically complete within 6-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with toluene.

    • Filter the mixture to remove insoluble inorganic salts.

    • Wash the filtrate with water to remove the sulfolane and any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.

Visualizations

Troubleshooting_Workflow start Low this compound Yield check_conversion Check Conversion of Starting Material start->check_conversion check_impurities Analyze for Impurities (GC-MS) start->check_impurities cause_fluoride Inactive Fluoride Source? check_conversion->cause_fluoride cause_catalyst Ineffective Catalyst? check_conversion->cause_catalyst cause_water Presence of Water? check_conversion->cause_water cause_temp Suboptimal Temperature? check_conversion->cause_temp cause_hydrolysis Hydrolysis Product Detected? check_impurities->cause_hydrolysis cause_polymerization Polymeric Byproducts? check_impurities->cause_polymerization solution_fluoride Use Spray-Dried KF cause_fluoride->solution_fluoride solution_catalyst Ensure Dry 18-crown-6 (5-10 mol%) cause_catalyst->solution_catalyst solution_water Use Anhydrous Reagents/Solvent cause_water->solution_water solution_temp Optimize Temperature (e.g., 150-180°C) cause_temp->solution_temp solution_hydrolysis Strict Anhydrous Conditions cause_hydrolysis->solution_hydrolysis solution_polymerization Optimize Time and Temperature cause_polymerization->solution_polymerization

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow setup 1. Reaction Setup (Reactants, Catalyst, N2) solvent 2. Add Anhydrous Solvent setup->solvent reaction 3. Heat and Stir (e.g., 180°C, 6-8h) solvent->reaction monitoring 4. Monitor by GC-MS reaction->monitoring workup 5. Work-up (Cool, Dilute, Filter, Wash) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: Key steps in the experimental workflow for synthesis.

Technical Support Center: 6-Fluoronicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoronicotinonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: The most prevalent side reactions involving this compound are nucleophilic aromatic substitution (SNAr) at unintended positions, hydrolysis of the nitrile group, and potential dimerization or polymerization under certain conditions. The reactivity of the fluorine atom as a good leaving group in SNAr reactions is a key factor.[1][2] Additionally, the pyridine ring itself can be susceptible to various transformations.

Q2: What are the likely byproducts in the synthesis of 6-amino-5-fluoronicotinonitrile from this compound and ammonia?

A2: In the amination of this compound, the primary desired product is 6-amino-5-fluoronicotinonitrile. However, several side products can form, including:

  • Over-reaction products: Reaction of the product with another molecule of this compound.

  • Hydrolysis products: If water is present in the reaction mixture, 6-fluoro-nicotinamide or 6-fluoronicotinic acid can be formed.

  • Ring-opened products: Under harsh conditions, the pyridine ring may undergo cleavage.

Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize the formation of these byproducts.

Q3: Can the nitrile group of this compound hydrolyze during a reaction?

A3: Yes, the nitrile group (-CN) can undergo hydrolysis to form a carboxamide (-CONH2) and subsequently a carboxylic acid (-COOH). This is a common side reaction, especially in the presence of strong acids or bases and water. The reaction typically proceeds in two steps:

  • Hydration: The nitrile is hydrated to form 6-fluoronicotinamide.

  • Hydrolysis: The amide is further hydrolyzed to 6-fluoronicotinic acid.

To minimize hydrolysis, it is essential to use anhydrous solvents and reagents and to control the pH of the reaction mixture.

Troubleshooting Guides

Problem 1: Low yield of the desired product in a nucleophilic substitution reaction.
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using techniques like TLC, HPLC, or GC to ensure it has gone to completion. If necessary, increase the reaction time or temperature.
Side Reactions Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts. Based on the byproducts, adjust reaction conditions (e.g., lower temperature, change of solvent or base) to suppress side reactions.
Poor Nucleophile The chosen nucleophile may not be reactive enough. Consider using a stronger nucleophile or adding a catalyst to enhance its reactivity.
Decomposition of Starting Material This compound may decompose under the reaction conditions. Check the stability of the starting material under the planned conditions before running the reaction on a larger scale.
Problem 2: Presence of significant amounts of 6-fluoronicotinamide or 6-fluoronicotinic acid in the product.
Possible Cause Troubleshooting Step
Presence of Water Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Reaction Conditions Avoid strongly acidic or basic conditions if hydrolysis is a concern. If the desired reaction requires such conditions, consider protecting the nitrile group, although this adds extra steps to the synthesis.
Problem 3: Formation of a dark, insoluble material (potential polymer).
Possible Cause Troubleshooting Step
High Reaction Temperature Elevated temperatures can sometimes promote polymerization of activated aromatic compounds. Attempt the reaction at a lower temperature.
Presence of Radical Initiators Ensure the reaction mixture is free from impurities that could initiate radical polymerization. Degassing the solvent may be beneficial.
High Concentration Running the reaction at a lower concentration can sometimes disfavor polymerization, which is often a bimolecular or higher-order process.

Experimental Protocols & Methodologies

A detailed experimental protocol for a common reaction of this compound, such as amination, is crucial for reproducibility and troubleshooting. While specific proprietary protocols are not available, a general procedure based on established chemical principles is provided below.

General Protocol for Amination of this compound:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet is charged with this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMSO, DMF, or NMP).

  • Addition of Amine: The amine (1.1 - 2.0 eq) is added to the solution. For gaseous amines like ammonia, a saturated solution in a suitable solvent can be used, or the gas can be bubbled through the reaction mixture.

  • Base (if necessary): In some cases, a non-nucleophilic base (e.g., K2CO3, Cs2CO3) is added to scavenge the HF produced during the reaction.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (typically ranging from 80 to 150 °C) and stirred for a period determined by reaction monitoring (e.g., 4-24 hours).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Visualizations

Logical Relationship of Common Side Products

The following diagram illustrates the potential reaction pathways leading to common side products from this compound.

Side_Products This compound This compound Desired Product Desired Product This compound->Desired Product Nucleophilic Substitution Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products H2O, Acid/Base Polymerization Polymerization This compound->Polymerization Harsh Conditions 6-Fluoronicotinamide 6-Fluoronicotinamide Hydrolysis Products->6-Fluoronicotinamide 6-Fluoronicotinic Acid 6-Fluoronicotinic Acid 6-Fluoronicotinamide->6-Fluoronicotinic Acid

Caption: Potential side reaction pathways for this compound.

Experimental Workflow for Troubleshooting

This diagram outlines a systematic workflow for troubleshooting unexpected results in reactions involving this compound.

Troubleshooting_Workflow start Unexpected Reaction Outcome analyze Analyze Crude Product (LC-MS, GC-MS, NMR) start->analyze identify Identify Side Products analyze->identify hydrolysis Hydrolysis Products (Amide, Acid) identify->hydrolysis polymer Polymeric Material identify->polymer other Other Byproducts identify->other dry Use Anhydrous Conditions hydrolysis->dry Yes conditions Modify Reaction Conditions (Temp, Conc, Solvent) polymer->conditions Yes repurify Re-purify Starting Material other->repurify Yes

Caption: A workflow for troubleshooting this compound reactions.

References

Troubleshooting low yield in 6-Fluoronicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Fluoronicotinonitrile Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields during the synthesis of this compound. The primary focus is on the most common synthetic route: the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinonitrile, often referred to as a Halex reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound?

The most common and cost-effective method is the Halex reaction, which involves a nucleophilic aromatic substitution (SNAr) pathway.[1] In this process, 6-chloronicotinonitrile is heated with a source of fluoride ion in a polar aprotic solvent.[2][3] The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, allowing the fluoride ion to displace the chloride.[3]

The key components of this reaction are:

  • Substrate: 6-chloronicotinonitrile

  • Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF).[2][4]

  • Solvent: High-boiling point polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.[2][3]

  • Catalyst (Optional): A phase-transfer catalyst (PTC) is often used to improve the solubility and reactivity of the fluoride salt.[4]

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in the Halex fluorination are typically traced back to a few critical factors. The process is highly sensitive to reaction conditions, particularly the reactivity of the fluoride source and the absence of water.

// Node Definitions start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Ineffective Fluoride Source", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Suboptimal Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Side Reaction\nDominance", fillcolor="#FBBC05", fontcolor="#202124"];

sol1a [label="Is Fluoride Source Anhydrous?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1b [label="Is Fluoride Soluble?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2a [label="Is Temperature High Enough?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2b [label="Is Solvent Correct?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3a [label="Is System Anhydrous?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

act1a [label="Action: Dry KF (e.g., spray-dry)\nor use anhydrous grade CsF.", fillcolor="#34A853", fontcolor="#FFFFFF"]; act1b [label="Action: Add Phase-Transfer Catalyst\n(e.g., organoborane, cryptand)\nor switch to CsF.", fillcolor="#34A853", fontcolor="#FFFFFF"]; act2a [label="Action: Increase temperature to\n150-250 °C range.", fillcolor="#34A853", fontcolor="#FFFFFF"]; act2b [label="Action: Use polar aprotic solvent\n(e.g., DMSO, Sulfolane).", fillcolor="#34A853", fontcolor="#FFFFFF"]; act3a [label="Action: Use anhydrous solvent\nand run under inert gas (N2/Ar).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> {cause1, cause2, cause3} [color="#5F6368"]; cause1 -> sol1a [label=" Check Purity/\nActivity", color="#5F6368"]; sol1a -> act1a [label=" No", color="#EA4335"]; sol1a -> sol1b [label=" Yes", color="#34A853"]; sol1b -> act1b [label=" No", color="#EA4335"];

cause2 -> sol2a [label=" Check Parameters", color="#5F6368"]; sol2a -> act2a [label=" No", color="#EA4335"]; sol2a -> sol2b [label=" Yes", color="#34A853"]; sol2b -> act2b [label=" No", color="#EA4335"];

cause3 -> sol3a [label=" Check for Water", color="#5F6368"]; sol3a -> act3a [label=" No", color="#EA4335"]; } ` Caption: A troubleshooting workflow for diagnosing low reaction yields.

A summary of potential issues and solutions is presented in the table below.

Symptom / Observation Potential Cause Recommended Action
Reaction stalls or shows low conversion.Inactive Fluoride Source: Potassium fluoride is notoriously hygroscopic. The presence of water will significantly reduce its nucleophilicity.Ensure KF is rigorously dried (e.g., via spray-drying or oven-drying at >150°C under vacuum) before use. Use of anhydrous solvents is mandatory.
Reaction is slow despite anhydrous conditions.Low Solubility of KF: The reaction is often heterogeneous, and the low solubility of KF in organic solvents limits the concentration of available fluoride ions. [13]1. Switch to a more soluble fluoride source like cesium fluoride (CsF). [11] 2. Employ a phase-transfer catalyst (PTC) to shuttle fluoride ions into the organic phase. [13]
Low yield at moderate temperatures.Insufficient Temperature: Halex reactions require high thermal energy to overcome the activation barrier of aromatic substitution.The reaction typically requires temperatures between 150-250 °C. [11] Ensure the internal reaction temperature reaches this range.
Formation of 6-hydroxynicotinonitrile or nicotinamide derivatives.Hydrolysis Side Reactions: Trace amounts of water can lead to hydrolysis of the starting material or the nitrile group of the product, especially at high temperatures.Use rigorously dried reagents and solvents and maintain a dry, inert atmosphere (N₂ or Ar) throughout the reaction.
Inconsistent results between batches.Solvent Purity/Choice: The use of lower-grade or inappropriate solvents can introduce impurities (especially water) that interfere with the reaction.Use high-purity, anhydrous polar aprotic solvents. DMSO has been shown to give dramatically higher yields compared to DMF or sulfolane in some Halex reactions. [21]

Q3: How can I improve the effectiveness of my fluoride source?

The choice and preparation of the fluoride source is one of the most critical parameters for a successful Halex reaction.

  • Anhydrous Conditions: The fluoride salt must be anhydrous. Spray-drying is an effective industrial method for preparing highly active, anhydrous KF. For lab scale, oven drying under vacuum is essential.

  • Fluoride Salt Selection: While KF is inexpensive, its low solubility is a major drawback. Cesium fluoride (CsF) is significantly more soluble and reactive but also more expensive. [1, 11]

  • Phase-Transfer Catalysis (PTC): PTCs are highly effective at improving reaction rates and yields by increasing the concentration of fluoride anion in the organic phase. [13] Organoboranes and cryptands have shown promise as effective PTCs for nucleophilic fluorination. [1, 3]

Fluoride System Description Advantages Considerations
Potassium Fluoride (KF) Standard, inexpensive fluoride source.Low cost, readily available.Low solubility, highly hygroscopic, requires high temperatures and often a PTC. [13]
Cesium Fluoride (CsF) More soluble and reactive than KF. [1]Higher reactivity, may allow for lower reaction temperatures. [11]Significantly higher cost, still requires anhydrous conditions.
KF / CsF with PTC A catalyst (e.g., organoborane, quaternary ammonium salt, or cryptand) is added. [1, 3]Dramatically increases reaction rate by improving F⁻ solubility and nucleophilicity. [14] Can allow for lower temperatures or shorter reaction times.Added cost of catalyst; catalyst may need to be removed during workup.

Q4: I am observing an unexpected side product, 6-chloronicotinic acid. What could be the cause?

The presence of 6-chloronicotinic acid indicates hydrolysis of the nitrile group on the starting material, 6-chloronicotinonitrile. This is almost always caused by the presence of water in the reaction mixture. At the high temperatures required for the Halex reaction, even trace amounts of water can lead to significant hydrolysis. To prevent this, ensure all reagents (substrate, fluoride salt, and solvent) are scrupulously dried and the reaction is run under a strictly inert atmosphere.

Reaction Pathway & Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Addition: The nucleophilic fluoride ion (F⁻) attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. [9, 10]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group (Cl⁻), yielding the final product, this compound. [4]

// Structures sub [label=<

6-chloronicotinonitrile

];

meisenheimer [label=<

Meisenheimer Complex

];

prod [label=<

this compound

];

// Invisible nodes for arrow placement plus1 [shape=plaintext, label="+ F⁻"]; plus2 [shape=plaintext, label="+ Cl⁻"];

// Pathway sub -> plus1 [style=invis]; plus1 -> meisenheimer [label=" Step 1: Addition\n(Rate-Determining)", fontcolor="#202124"]; meisenheimer -> prod [label=" Step 2: Elimination\n(Fast)", fontcolor="#202124"]; prod -> plus2 [style=invis]; } ` Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for Halex Fluorination of 6-chloronicotinonitrile

Disclaimer: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen/argon inlet, add spray-dried anhydrous potassium fluoride (2.0 eq.). The flask and contents should be flame-dried under vacuum or oven-dried to ensure all moisture is removed.

  • Reagent Addition: Allow the flask to cool to room temperature under an inert atmosphere. Add anhydrous dimethyl sulfoxide (DMSO) followed by the 6-chloronicotinonitrile (1.0 eq.). If a phase-transfer catalyst is used, it should be added at this stage (0.05-0.1 eq.).

  • Reaction: Heat the stirred suspension to 180-220 °C. The reaction progress can be monitored by GC or HPLC analysis of aliquots. The reaction is typically complete within 4-8 hours, depending on the scale and specific conditions.

  • Work-up: After cooling to room temperature, the precipitated potassium chloride can be removed by filtration. The filtrate is then diluted with water and extracted several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Protocol 2: Lab-Scale Preparation of Anhydrous Potassium Fluoride

For optimal results, commercial spray-dried KF is recommended. If unavailable, the following procedure can be used to prepare anhydrous KF from standard grade material.

  • Place potassium fluoride in a round-bottom flask.

  • Heat the flask to 150 °C using a heating mantle.

  • Apply a high vacuum (<1 mmHg) to the flask.

  • Maintain these conditions for 12-24 hours to remove all traces of water.

  • Break the vacuum with an inert gas (N₂ or Ar) and allow the flask to cool.

  • The resulting fine, dry powder should be stored in a desiccator and handled exclusively in an inert atmosphere (e.g., a glovebox) to prevent re-adsorption of moisture.

References

Technical Support Center: Purification of 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Fluoronicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a solid at room temperature, are recrystallization and column chromatography. For larger-scale purification or to remove volatile impurities with significantly different boiling points, fractional distillation may also be considered. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in my crude this compound product?

A2: Common impurities can include unreacted starting materials from the synthesis, such as precursors to the pyridine ring or the nitrile group. Side-products from incomplete reactions or alternative reaction pathways may also be present. The specific impurity profile will depend heavily on the synthetic route employed. For instance, if the synthesis involves a fluorination step, incompletely fluorinated analogues could be a potential impurity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. A simple and effective method is melting point determination; a sharp melting point range close to the literature value suggests high purity.[1] Chromatographic methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can provide a more detailed impurity profile. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming the structure and identifying any residual impurities.[2]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Crystals do not form upon cooling. - The amount of solvent used was excessive, preventing the solution from reaching saturation upon cooling. - The solution has become supersaturated.- Reduce the solvent volume by gentle heating under a stream of inert gas or by using a rotary evaporator, then allow the solution to cool again. - Induce crystallization by adding a seed crystal of pure this compound or by scratching the inside of the flask at the solvent's surface with a glass rod.[1]
The product "oils out" instead of crystallizing. - The melting point of the product is lower than the boiling point of the solvent, causing it to melt rather than dissolve. - The rate of cooling is too rapid, preventing the formation of an ordered crystal lattice.- Select a solvent with a lower boiling point. - Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Low recovery of purified product. - The chosen solvent has a relatively high solubility for this compound even at low temperatures. - Premature crystallization occurred during a hot filtration step.- Test the solubility of your compound in various solvents to find one with a steep solubility curve (high solubility when hot, low solubility when cold). - During hot filtration, use a pre-heated funnel and flask, and add a small amount of extra hot solvent to the solution before filtering to prevent premature crystallization.[1]
The purified product is still colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, reducing the yield. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of the product from impurities. - The chosen eluent (mobile phase) system does not have the optimal polarity to differentiate between the product and impurities on the stationary phase (e.g., silica gel).- Systematically test different solvent systems with varying polarities using Thin-Layer Chromatography (TLC) to find an eluent that gives a good separation (Rf value of the product around 0.2-0.4).
The product is eluting too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent in the mixture (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
The product is not eluting from the column (low Rf). - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Cracks or channels are forming in the stationary phase. - Improper packing of the column. - The column has run dry.- Ensure the silica gel is packed as a uniform slurry and is never allowed to dry out during the loading and elution process. Keep the solvent level above the top of the silica gel at all times.

Quantitative Data

The following table provides physical property data for this compound, which is crucial for planning purification experiments.

PropertyValueReference(s)
Molecular Formula C₆H₃FN₂[3]
Molecular Weight 122.10 g/mol [3]
Appearance Solid[4]
Melting Point 31-35 °C
Boiling Point (Predicted) Not available
Purity (Typical Commercial) ≥95% - 97%[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[1] Common solvent systems for pyridines include ethyl acetate/petroleum ether.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase (eluent) that provides a good separation of this compound from its impurities. A common starting point for fluorinated pyridines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizing Purification Workflows

The following diagrams illustrate the logical steps involved in the purification of this compound.

Purification_Workflow General Purification Workflow for this compound crude Crude this compound Product assess Assess Physical State and Impurity Profile crude->assess solid Product is a Solid assess->solid Solid oil Product is an Oil/Liquid assess->oil Liquid recrystallization Recrystallization solid->recrystallization column_chromatography Column Chromatography solid->column_chromatography oil->column_chromatography distillation Fractional Distillation oil->distillation analyze_purity Analyze Purity (TLC, MP, NMR) recrystallization->analyze_purity column_chromatography->analyze_purity distillation->analyze_purity analyze_purity->crude Further Purification Needed pure_product Pure this compound analyze_purity->pure_product Purity Met

Caption: General workflow for selecting a purification method.

Troubleshooting_Recrystallization Troubleshooting Recrystallization of this compound start Crude Solid Dissolved in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Product Oils Out observe->oiling_out Problem too_much_solvent Too Much Solvent? no_crystals->too_much_solvent supersaturated Supersaturated? no_crystals->supersaturated wrong_solvent Wrong Solvent or Cooling Rate? oiling_out->wrong_solvent reduce_solvent Reduce Solvent Volume too_much_solvent->reduce_solvent Yes induce_crystallization Induce Crystallization supersaturated->induce_crystallization Yes reduce_solvent->cool induce_crystallization->cool change_conditions Change Solvent / Slow Cooling wrong_solvent->change_conditions change_conditions->start

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: Purification Strategies for Reactions Involving 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 6-fluoronicotinonitrile from their reaction mixtures. The following information offers detailed methodologies and practical guidance for common purification techniques.

Troubleshooting Common Issues in Removing Unreacted this compound

IssuePotential CauseSuggested Solution
Product is contaminated with starting material after purification. Incomplete reaction or inefficient purification.Monitor the reaction to completion using TLC or LC-MS. Optimize the purification method; consider a different solvent system for chromatography or recrystallization.
Low recovery of the desired product. The product may be partially soluble in the wash or recrystallization solvent. The product might be degrading on the silica gel column.Use a solvent for washing or recrystallization in which the product has minimal solubility at low temperatures. Consider using a less acidic stationary phase like alumina for chromatography or deactivating the silica gel with a small amount of triethylamine in the eluent.
Difficulty in separating the product from this compound by chromatography. The product and starting material have very similar polarities.Alter the mobile phase composition by trying different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). If using normal phase silica gel, consider reverse-phase chromatography.
Oiling out during recrystallization. The chosen solvent is not ideal; the compound is too soluble or the cooling is too rapid.Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Try cooling the solution slowly to encourage crystal formation instead of oiling out. Seeding with a small crystal of the pure product can also help.
Emulsion formation during liquid-liquid extraction. The two phases are not separating cleanly, often due to the presence of surfactants or fine solid particles.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Alternatively, filtering the mixture through a pad of celite can remove particulate matter that may be stabilizing the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted this compound?

A1: The most common methods for removing unreacted this compound are flash column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the properties of the desired product, such as its polarity, solubility, and stability.

Q2: How do I choose a suitable solvent for the purification of my product?

A2: Solvent selection is critical for successful purification. For flash chromatography, a solvent system should be chosen that provides good separation between your product and this compound on a TLC plate (an Rf difference of at least 0.2 is ideal). For recrystallization, the ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity (this compound) remains soluble at all temperatures.

Q3: Can I use an aqueous workup to remove this compound?

A3: An aqueous workup can be effective, particularly if the desired product is significantly less soluble in water than this compound. Since this compound has some polarity due to the nitrile and fluorine groups, it may partition into the aqueous phase to some extent, especially if the organic phase is non-polar.

Data Presentation: Estimated Solubility of this compound

SolventSolvent TypeEstimated SolubilityRationale
WaterPolar ProticLow to ModerateThe nitrogen in the pyridine ring and the nitrile group can form hydrogen bonds with water, but the aromatic ring is hydrophobic.
Methanol / EthanolPolar ProticHigh"Like dissolves like"; these polar protic solvents are expected to be good solvents.
AcetonePolar AproticHighA good general solvent for many organic compounds.
DichloromethaneHalogenatedHighOften a good solvent for pyridine derivatives.[1]
Ethyl AcetateEsterModerate to HighA moderately polar solvent that should dissolve this compound well.
TolueneAromaticModerateThe aromatic nature of toluene can interact favorably with the pyridine ring.[1]
HexaneNon-polarLowThe polarity from the pyridine nitrogen and nitrile group limits solubility in non-polar aliphatic solvents.[1]

Experimental Protocols

Protocol 1: Removal of this compound by Flash Column Chromatography

This protocol is suitable for the separation of compounds with different polarities.

  • Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Add silica gel to the solution to create a slurry and then evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Loading the Sample: Carefully add the dried slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This method is ideal for obtaining highly pure crystalline products.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature. If the compound is too soluble in one solvent and insoluble in another, a two-solvent system can be used.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Liquid-Liquid Extraction

This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of water.

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The unreacted this compound, being moderately polar, may preferentially partition into the aqueous layer, especially if a less polar organic solvent is used.

  • Collection: Drain the lower layer. The desired product will likely remain in the organic layer (this should be confirmed by TLC or another analytical method).

  • Washing: The organic layer can be washed again with water or brine to further remove water-soluble impurities.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the product.

Visualizations

experimental_workflow cluster_chromatography Flash Column Chromatography cluster_recrystallization Recrystallization cluster_extraction Liquid-Liquid Extraction slurry Prepare Slurry pack Pack Column slurry->pack load Load Sample pack->load elute Elute with Gradient load->elute collect_c Collect Fractions elute->collect_c evap_c Evaporate Solvent collect_c->evap_c dissolve Dissolve in Hot Solvent filter_hot Hot Filter (optional) dissolve->filter_hot crystallize Cool to Crystallize filter_hot->crystallize collect_r Collect Crystals crystallize->collect_r wash Wash Crystals collect_r->wash dry Dry Crystals wash->dry dissolve_e Dissolve in Organic Solvent extract Extract with Aqueous Phase dissolve_e->extract separate Separate Layers extract->separate wash_e Wash Organic Layer separate->wash_e dry_e Dry and Evaporate wash_e->dry_e troubleshooting_logic start Crude Reaction Mixture purification Select Purification Method start->purification chromatography Chromatography purification->chromatography Different Polarities recrystallization Recrystallization purification->recrystallization Crystalline Product extraction Extraction purification->extraction Different Solubilities analysis Analyze Purity (TLC/LC-MS) chromatography->analysis recrystallization->analysis extraction->analysis pure Pure Product analysis->pure Purity OK impure Impure Product analysis->impure Purity Not OK troubleshoot Troubleshoot impure->troubleshoot troubleshoot->purification

References

Stability of 6-Fluoronicotinonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 6-Fluoronicotinonitrile, understanding its stability under various experimental conditions is crucial for accurate and reproducible results. This technical support center provides a comprehensive guide to the stability of this compound under acidic and basic conditions, including troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally stable under normal storage conditions (cool, dry, and dark place). However, it is susceptible to degradation under both acidic and basic conditions. The primary degradation pathway involves the hydrolysis of the nitrile group.

Q2: What happens to this compound under acidic conditions?

A2: Under acidic conditions, the nitrile group of this compound is expected to undergo hydrolysis to first form 6-fluoronicotinamide, which can then be further hydrolyzed to 6-fluoronicotinic acid. The reaction rate is dependent on the acid concentration and temperature.

Q3: What is the degradation pathway of this compound under basic conditions?

A3: In the presence of a base, this compound will also undergo hydrolysis of the nitrile group. The initial product is 6-fluoronicotinamide, which is then hydrolyzed to the corresponding carboxylate salt (e.g., sodium 6-fluoronicotinate). Upon acidification of the reaction mixture, 6-fluoronicotinic acid can be obtained.

Q4: How does the fluorine atom affect the stability of the molecule?

Q5: I am seeing unexpected peaks in my HPLC analysis after a reaction with this compound. What could they be?

A5: Unexpected peaks could be the primary degradation products: 6-fluoronicotinamide and 6-fluoronicotinic acid. Depending on your reaction conditions, other side products might also be possible. It is recommended to run a forced degradation study (see Experimental Protocols section) to generate these degradation products as standards for identification.

Q6: How can I minimize the degradation of this compound during my experiments?

A6: To minimize degradation, avoid prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures. If your reaction requires acidic or basic reagents, consider performing the reaction at a lower temperature and for a shorter duration. Use of buffered solutions to maintain a specific pH can also be beneficial.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of desired product Degradation of this compound starting material.Confirm the stability of this compound under your reaction conditions by running a control experiment without other reactants. Analyze for the presence of 6-fluoronicotinamide and 6-fluoronicotinic acid. Consider lowering the reaction temperature or using milder acidic/basic conditions.
Appearance of unknown impurities in reaction mixture Hydrolysis of the nitrile group.Perform co-injection with standards of 6-fluoronicotinamide and 6-fluoronicotinic acid if available. Alternatively, generate these standards through a forced degradation study. Use a stability-indicating HPLC method for analysis.
Inconsistent reaction outcomes Variability in the extent of this compound degradation.Carefully control the pH, temperature, and reaction time. Ensure starting material is pure and has been stored properly.
Difficulty in isolating the product from degradation products Similar polarities of the product and degradation products.Optimize the purification method (e.g., chromatography, recrystallization). A change in pH during extraction can help separate the acidic degradation product (6-fluoronicotinic acid).

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Heating block or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At the same time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Control Sample:

    • Mix 1 mL of the stock solution with 1 mL of water.

    • Keep the control sample under the same temperature conditions as the stress samples.

  • HPLC Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

Suggested Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where both the parent compound and potential degradation products have good absorbance (e.g., 260 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

The following tables summarize the expected degradation of cyanopyridines based on available literature. While specific rates for this compound are not provided, these values for related compounds offer a useful reference.

Table 1: Hydrolysis of 3-Cyanopyridine in High-Temperature Liquid Water [1][2]

CompoundTemperature Range (K)Activation Energy (kJ/mol)
3-Cyanopyridine483.15 - 523.1565.2
Nicotinamide (intermediate)483.15 - 523.1585.8

Table 2: Activation Energies for the Hydrolysis of Cyanopyridines in High-Temperature Water [2]

CompoundActivation Energy (kJ/mol)
2-Cyanopyridine83.7
3-Cyanopyridine74.3
4-Cyanopyridine40.3

Visualizations

The following diagrams illustrate the expected degradation pathways of this compound and a general workflow for its stability assessment.

G cluster_acid Acidic Conditions A This compound B 6-Fluoronicotinamide A->B H3O+ C 6-Fluoronicotinic Acid B->C H3O+

Caption: Acid-catalyzed hydrolysis of this compound.

G cluster_base Basic Conditions D This compound E 6-Fluoronicotinamide D->E OH- F 6-Fluoronicotinate Salt E->F OH- G 6-Fluoronicotinic Acid F->G H+ workup

Caption: Base-catalyzed hydrolysis of this compound.

G start Start: Stability Study of This compound prep Prepare Stock Solution (1 mg/mL in Methanol) start->prep acid_stress Acidic Stress (1M HCl, 60°C) prep->acid_stress base_stress Basic Stress (1M NaOH, 60°C) prep->base_stress control Control (Water, 60°C) prep->control sampling Sample at Time Points (0, 2, 4, 8, 24h) acid_stress->sampling base_stress->sampling control->sampling neutralize Neutralize and Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis: - % Degradation - Identify Degradants hplc->data end End: Stability Profile data->end

Caption: Workflow for assessing the stability of this compound.

References

Preventing decomposition of 6-Fluoronicotinonitrile during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 6-Fluoronicotinonitrile. Our goal is to help you minimize decomposition and maximize yield in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

A1: this compound is susceptible to decomposition through two primary pathways:

  • Hydrolysis of the Nitrile Group: The cyano (-CN) group can undergo hydrolysis, particularly under non-neutral pH conditions and at elevated temperatures, to form 6-fluoronicotinamide and subsequently 6-fluoronicotinic acid.[1]

  • Hydrolysis of the Carbon-Fluorine Bond: Under certain conditions, particularly acidic environments, the fluorine atom can be displaced, leading to the formation of 6-hydroxynicotinonitrile (a pyridone tautomer). While the C-F bond on an aromatic ring is generally strong, the electron-deficient nature of the pyridine ring can make it susceptible to nucleophilic attack.

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can promote the degradation of this compound. Acidic conditions can catalyze the hydrolysis of the C-F bond, while basic conditions can facilitate the hydrolysis of the nitrile group. For sensitive reactions, maintaining a neutral or near-neutral pH is often advisable.

Q3: Is this compound sensitive to water?

A3: Yes, the presence of water, especially in combination with acidic or basic catalysts and heat, can lead to the hydrolysis of the nitrile group.[2] For reactions requiring anhydrous conditions, it is crucial to use dry solvents and reagents and to maintain an inert atmosphere.

Q4: Can this compound poison my catalyst?

A4: Yes, the nitrogen atom of the pyridine ring in this compound can act as a Lewis base and coordinate to metal catalysts, such as palladium, platinum, rhodium, and nickel.[3] This coordination can block the active sites of the catalyst, leading to decreased reaction rates or complete inhibition, a phenomenon known as catalyst poisoning.[3]

Q5: Why is this compound a good substrate for Nucleophilic Aromatic Substitution (SNAr) reactions?

A5: this compound is an excellent substrate for SNAr for two main reasons:

  • Electron-Deficient Ring: The nitrogen atom in the pyridine ring and the electron-withdrawing nitrile group make the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.

  • Good Leaving Group: In the context of SNAr on electron-deficient rings, fluoride is an excellent leaving group. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and prone to nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Decomposition of Starting Material - Lower the reaction temperature. In some cases, reducing the temperature to 0°C can limit decomposition. - Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Use anhydrous solvents and reagents to prevent hydrolysis.
Catalyst Poisoning - Increase catalyst loading to compensate for poisoned sites.[3] - Use a fresh batch of high-quality catalyst.[3] - If possible, choose a catalyst less susceptible to poisoning by pyridines or consider using a stoichiometric amount of a reagent that is not prone to poisoning.
Incorrect Reaction Conditions - Verify the purity of starting materials and reagents. - Optimize the solvent. Avoid protic solvents like methanol if hydrolysis is a concern. Polar aprotic solvents like THF, DMF, or DMSO are often suitable for SNAr reactions. - Screen different bases if the reaction is base-mediated.
Issue 2: Formation of Impurities
Observed Impurity Likely Cause Prevention Strategy
6-Fluoronicotinamide or 6-Fluoronicotinic Acid Hydrolysis of the nitrile group.- Use anhydrous solvents and reagents. - Run the reaction under a dry, inert atmosphere. - Avoid high temperatures for extended periods. - If a basic catalyst is used, opt for a non-nucleophilic base and minimize reaction time.
6-Hydroxynicotinonitrile Hydrolysis of the C-F bond.- Avoid acidic conditions. If an acid is necessary, use the mildest possible acid and the lowest effective concentration. - Buffer the reaction mixture if possible to maintain a neutral pH.
Dehalogenated product (Nicotinonitrile) Reductive dehalogenation, possibly as a side reaction in metal-catalyzed processes.- Ensure a thoroughly degassed reaction mixture to remove oxygen. - Optimize the catalyst and ligand system.

Data Presentation: Impact of Reaction Parameters on this compound Stability

The following table summarizes the expected qualitative effects of various reaction parameters on the stability of this compound based on general principles and data from related compounds.

Parameter Condition Expected Impact on Decomposition Primary Decomposition Pathway
Temperature High (>100 °C)Increased decomposition rateNitrile hydrolysis, thermal degradation
Low (0-25 °C)Minimized decomposition-
pH Acidic (pH < 5)Increased decompositionC-F bond hydrolysis
Neutral (pH 6-8)Optimal stability-
Basic (pH > 9)Increased decompositionNitrile hydrolysis
Solvent Protic (e.g., Methanol, Water)Increased risk of hydrolysisNitrile and C-F bond hydrolysis
Aprotic Polar (e.g., THF, DMF, DMSO)Generally good stability, but ensure anhydrous conditionsMinimal
Atmosphere AirPotential for oxidative degradation of sensitive reagents/catalysts-
Inert (N₂, Ar)Protects against moisture and oxygen-driven side reactions-
Catalyst Transition Metals (Pd, Pt, etc.)Potential for catalyst poisoning, leading to side reactionsCatalyst deactivation

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

This protocol is adapted from established methods for SNAr reactions on fluoropyridines and is designed to minimize the decomposition of this compound.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C). The optimal temperature should be determined empirically to balance reaction rate and substrate stability.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis Pathways This compound This compound 6-Fluoronicotinamide 6-Fluoronicotinamide This compound->6-Fluoronicotinamide H₂O / H⁺ or OH⁻ 6-Hydroxynicotinonitrile 6-Hydroxynicotinonitrile This compound->6-Hydroxynicotinonitrile H₂O / H⁺ 6-Fluoronicotinic Acid 6-Fluoronicotinic Acid 6-Fluoronicotinamide->6-Fluoronicotinic Acid H₂O / H⁺ or OH⁻

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow start Low Reaction Yield check_purity Check Purity of Reagents? start->check_purity check_conditions Review Reaction Conditions? start->check_conditions check_catalyst Catalyst Poisoning Suspected? start->check_catalyst impure Purify/Replace Reagents check_purity->impure Yes optimize_temp Lower Temperature check_conditions->optimize_temp optimize_solvent Change/Dry Solvent check_conditions->optimize_solvent optimize_atmosphere Ensure Inert Atmosphere check_conditions->optimize_atmosphere increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst Yes change_catalyst Use Fresh/Different Catalyst check_catalyst->change_catalyst Yes impure->start success Improved Yield optimize_temp->success optimize_solvent->success optimize_atmosphere->success increase_catalyst->success change_catalyst->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

SNAr_Mechanism cluster_0 SNAr Reaction on this compound Reactants This compound + Nucleophile (Nu⁻) TransitionState Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->TransitionState Nucleophilic Attack (Rate-determining step) Products 6-Substituted-nicotinonitrile + F⁻ TransitionState->Products Elimination of Fluoride

Caption: General mechanism for the SNAr reaction of this compound.

References

Technical Support Center: Improving Regioselectivity in Reactions of 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity in reactions involving 6-fluoronicotinonitrile. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of this compound?

The regioselectivity of SNAr reactions on the this compound ring is primarily governed by the powerful electron-withdrawing effects of both the ring nitrogen and the cyano (-CN) group. The pyridine nitrogen strongly activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack. The cyano group, being a strong electron-withdrawing group, further deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution. In this specific molecule, the fluorine atom at the C6 position is an excellent leaving group, making this position the most common site for nucleophilic attack.

Q2: Why is nucleophilic attack favored at the C6 position?

Nucleophilic attack is overwhelmingly favored at the C6 position for two main reasons:

  • Leaving Group Ability: The fluoride ion (F⁻) is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond.

  • Electronic Activation: The C6 position is ortho to the electron-withdrawing ring nitrogen, which helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. The C2 position is similarly activated.

Q3: Is it possible to achieve substitution at other positions, such as C2, C4, or C5?

  • C2/C4 Positions: While electronically activated by the ring nitrogen, these positions lack a suitable leaving group. SNAr at these positions would require the displacement of a hydride ion, which is highly unfavorable.[1]

  • C5 Position: This position is meta to the ring nitrogen and is therefore less electronically activated for nucleophilic attack compared to the C2, C4, and C6 positions.

  • C3 Position: This position is electronically deactivated and lacks a leaving group.

Therefore, under typical SNAr conditions, substitution will almost exclusively occur at the C6 position. Achieving substitution at other positions would require different strategies, such as directed ortho-metalation (DoM) or the use of pyridyne intermediates, which are outside the scope of standard SNAr.[2][3]

Troubleshooting Guide for SNAr Reactions

Problem: My SNAr reaction on this compound is resulting in low yield and/or the formation of side products.

This is a common issue that can often be resolved by systematically evaluating the reaction parameters. Below is a troubleshooting workflow and detailed explanations.

G cluster_start cluster_checks cluster_solutions start Low Yield / Side Products in this compound SNAr check_nucleophile 1. Evaluate Nucleophile (Strength, Sterics, Stability) start->check_nucleophile Start Here check_conditions 2. Optimize Reaction Conditions (Solvent, Temperature, Base) check_nucleophile->check_conditions sol_nucleophile Modify Nucleophile: - Use a stronger, less hindered nucleophile. - Check for decomposition. check_nucleophile->sol_nucleophile check_reagents 3. Verify Reagent Quality (Purity of Starting Material, Solvent, etc.) check_conditions->check_reagents sol_conditions Adjust Conditions: - Use polar aprotic solvent (e.g., DMF, DMSO). - Increase temperature incrementally. - Select a non-nucleophilic base. check_conditions->sol_conditions sol_reagents Purify Reagents: - Recrystallize/distill starting material. - Use anhydrous solvents. check_reagents->sol_reagents end_node Improved Yield & Selectivity sol_nucleophile->end_node sol_conditions->end_node sol_reagents->end_node

Caption: Workflow for troubleshooting poor SNAr reaction outcomes.

Detailed Troubleshooting Steps

1. Issues Related to the Nucleophile

  • Question: Could the strength or steric hindrance of my nucleophile be the problem?

  • Answer: Yes. Weak nucleophiles may react too slowly, leading to decomposition of the starting material at higher temperatures. Very bulky nucleophiles can be sterically hindered from approaching the C6 position, significantly slowing the reaction. For example, tert-butoxide is a poorer nucleophile in SNAr than methoxide due to sterics.

  • Solution: If possible, switch to a less sterically hindered or a more potent nucleophile. For example, when using an amine, a primary amine will generally react faster than a secondary amine.

2. Issues Related to Reaction Conditions

  • Question: How does the choice of solvent affect the reaction?

  • Answer: SNAr reactions proceed via a charged intermediate (Meisenheimer complex). Polar aprotic solvents, such as DMF, DMSO, or NMP, are excellent at solvating this charged complex and accelerating the reaction rate. Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.

  • Solution: Ensure you are using a suitable polar aprotic solvent. If solubility is an issue, a co-solvent may be used, but prioritize the aprotic component.

  • Question: My reaction is not proceeding at room temperature. What should I do?

  • Answer: Many SNAr reactions require heating to overcome the activation energy barrier.

  • Solution: Gradually increase the reaction temperature in increments (e.g., from room temperature to 50°C, then to 80°C). Monitor the reaction by TLC or LC-MS to check for product formation and starting material consumption. Be cautious, as excessively high temperatures can lead to side product formation or decomposition.

  • Question: I am using a base to deprotonate my nucleophile. Could this be causing issues?

  • Answer: If the base is also a competent nucleophile (e.g., hydroxide), it can compete with your intended nucleophile, leading to a mixture of products.

  • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), depending on the pKa of your nucleophile.

Data on Reaction Conditions

The regioselectivity for substitution at the C6 position is generally very high (>99%). The primary challenge is typically optimizing the reaction yield. The following table provides illustrative data on how changing conditions can affect the yield of a typical SNAr reaction with an amine nucleophile.

Nucleophile (1.2 eq.)Base (1.5 eq.)SolventTemperature (°C)Time (h)Illustrative Yield (%)
MorpholineK₂CO₃DMF80695
MorpholineK₂CO₃THF651260
AnilineNaHDMSO100488
AnilineEt₃NDMF1002445 (low)
Benzyl MercaptanK₂CO₃Acetonitrile60892

Caption: Impact of reaction parameters on SNAr yield at the C6 position.

Key Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., Morpholine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).

  • Add the amine nucleophile (1.2 eq.) followed by anhydrous potassium carbonate (1.5 eq.).

  • Heat the reaction mixture to 80-100°C and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the 6-substituted nicotinonitrile.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Combine Reactants - this compound - Amine - K₂CO₃ - Anhydrous DMF react 2. Heat & Stir (80-100 °C, 4-12h) Monitor by TLC/LC-MS prep->react workup 3. Quench with H₂O 4. Extract with EtOAc 5. Wash & Dry react->workup purify 6. Concentrate 7. Purify (Chromatography) workup->purify product Final Product: 6-Substituted Nicotinonitrile purify->product

Caption: Experimental workflow for a typical SNAr reaction.

References

Technical Support Center: Catalyst Deactivation in 6-Fluoronicotinonitrile Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during palladium- and nickel-catalyzed cross-coupling reactions involving 6-Fluoronicotinonitrile. This guide provides practical troubleshooting advice and answers to frequently asked questions to help you achieve successful and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, focusing on identifying the root cause and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Conversion Catalyst Poisoning: The Lewis basic nitrogen of the pyridine ring or the nitrile group is coordinating to the metal center, forming inactive complexes.[1] Inactive Catalyst: The catalyst (e.g., Pd(0)) has been oxidized or has aggregated into inactive palladium black. Poor Reagent Quality: Impurities in solvents, reagents, or starting materials are deactivating the catalyst. Suboptimal Conditions: The chosen base, solvent, or temperature is not suitable for this specific substrate.Mitigate Poisoning: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) to shield the metal center.[2] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also overcome partial poisoning. Ensure Catalyst Activity: Use a fresh, high-quality catalyst and ligands. Consider using a pre-catalyst that efficiently generates the active Pd(0) or Ni(0) species in situ. Purify Reagents: Use anhydrous, degassed solvents. Ensure all starting materials and bases are pure and stored under inert conditions. Systematic Optimization: Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) and solvents (e.g., 1,4-dioxane, toluene, THF, DMF). Sometimes, lower temperatures for longer durations can prevent catalyst decomposition.[3][4]
2. Formation of Side Products Protodeboronation (Suzuki): The boronic acid/ester is reacting with trace water or other protic sources, replacing the boron group with hydrogen. This is common with electron-deficient partners.[5] Homocoupling (Suzuki): The boronic acid couples with itself, often due to the presence of oxygen. Hydrodehalogenation: The starting this compound is reduced, replacing the fluorine with hydrogen.Prevent Protodeboronation: Use a more stable boron reagent like a pinacol ester or MIDA boronate. Ensure strictly anhydrous conditions and use a strong, non-nucleophilic base.[5] Minimize Homocoupling: Rigorously degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon).[5] Avoid Reduction: Ensure high-purity reagents and screen alternative bases that are less prone to promoting reductive pathways.
3. Inconsistent Yields / Reaction Stalls Variable Catalyst Activity: Inconsistent generation of the active catalytic species from a precatalyst. Oxygen Contamination: Small leaks in the inert gas setup can lead to gradual catalyst oxidation. Poor Mixing: In heterogeneous mixtures (e.g., with solid K₃PO₄), inefficient stirring can lead to localized concentration gradients and inconsistent results.Standardize Procedures: Ensure precise and consistent measurement of all reagents, especially the catalyst and ligand. Maintain Inert Atmosphere: Use a robust inert gas setup, such as a Schlenk line or a glovebox. Ensure all glassware is properly flame-dried before use. Ensure Efficient Stirring: Use an appropriate stir bar and stirring speed to maintain a well-mixed suspension.
4. Failure on Scale-Up Inefficient Heat/Mass Transfer: What works in a 10 mL vial may not transfer directly to a 1 L flask. Increased Sensitivity to Impurities: The absolute amount of impurities increases with scale, potentially overwhelming the catalyst.Optimize Physical Parameters: Ensure efficient stirring and uniform heating for the larger scale. Consider mechanical stirring for very large reactions. Use High-Purity Reagents: Use the highest quality reagents available for scaled-up reactions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound particularly challenging?

A1: The primary challenge stems from the substrate itself. The Lewis basic nitrogen atom on the pyridine ring can act as a poison by strongly coordinating to the palladium or nickel catalyst, forming a stable, inactive complex that halts the catalytic cycle.[1] This effect, combined with the electron-deficient nature of the ring due to the fluorine and nitrile groups, influences the kinetics of key steps like oxidative addition and reductive elimination, often requiring carefully optimized conditions to achieve high yields.

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: As described above, coordination of the pyridine nitrogen to the metal center is a major issue.[1] In cyanation reactions, excess cyanide can also be a potent poison.[6]

  • Formation of Palladium/Nickel Black: The active M(0) species can aggregate into catalytically inactive metal nanoparticles ("black"). This is often accelerated by high temperatures, low ligand concentrations, or the presence of impurities.

  • Ligand Degradation: Phosphine ligands, especially when heated for extended periods, can be susceptible to oxidation (if oxygen is present) or other degradation pathways, reducing their ability to stabilize the active catalyst.

  • Side Reactions: Unproductive pathways, such as β-hydride elimination in Buchwald-Hartwig reactions or protodeboronation in Suzuki couplings, can consume the active catalyst and lower the yield.[5][7]

Q3: How do I choose the right catalyst and ligand for my reaction?

A3: For an electron-deficient and potentially poisoning substrate like this compound, the use of bulky and electron-rich phosphine ligands is highly recommended. These ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos), help to stabilize the metal center, prevent dimer formation, and promote the crucial reductive elimination step.[2] Using pre-formed palladium(0) sources or modern precatalysts (e.g., G3/G4 Buchwald precatalysts) can also provide more consistent results than generating the active species from Pd(OAc)₂.

Q4: How can I confirm that catalyst deactivation is the cause of my reaction failure?

A4: While complex surface analysis techniques provide definitive proof, a simple diagnostic experiment can be insightful. If a reaction has stalled, carefully add a second charge of fresh catalyst (and ligand) under inert conditions. If the reaction restarts and proceeds further, it strongly suggests that the initial catalyst charge was deactivated.

Q5: Are there any methods to reactivate a deactivated catalyst?

A5: In a laboratory setting, reactivating a deactivated catalyst is often impractical and less reliable than using a fresh charge. For heterogeneous catalysts on an industrial scale, regeneration processes exist but are complex.[8] In a research context, focusing on preventing deactivation through optimized conditions and high-purity reagents is a more effective strategy.

Quantitative Data Summary

The following tables provide representative starting conditions for various cross-coupling reactions with this compound and related substrates. Note that optimal conditions are highly dependent on the specific coupling partner, and screening may be necessary.

Table 1: Suzuki-Miyaura Coupling Conditions (Reaction: this compound + Ar-B(OH)₂)

Coupling Partner (Ar)Catalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (4%)K₂CO₃ (2.0)Toluene/H₂O10012~80-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)1,4-Dioxane9016~85-95
3-Pyridylboronic acidPd₂(dba)₃ / SPhos (2%/4%)K₃PO₄ (3.0)Toluene1108~70-85
4-(Pinacolato)boron-indazolePd(dppf)Cl₂ (5%)K₂CO₃ (3.0)Dioxane/H₂O8516~88

Table 2: Buchwald-Hartwig Amination Conditions (Reaction: this compound + R₂NH)

Amine Coupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / BINAP (2%/3%)NaOt-Bu (1.2)Toluene10018~90-98
AnilinePd(OAc)₂ / XPhos (2%/4%)K₃PO₄ (2.0)1,4-Dioxane11012~80-90
BenzylamineNiCl₂(dme) / IPr·HCl (5%/10%)NaOt-Bu (1.5)2-MeTHF8024~75-85
PyrrolidineG3-XPhos Precatalyst (2%)LHMDS (1.5)Toluene906~92

Table 3: Heck Reaction Conditions (Reaction: this compound + Alkene)

Alkene Coupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃ (2%/4%)Et₃N (1.5)DMF12024~70-80
n-Butyl acrylatePdCl₂(PPh₃)₂ (3%)K₂CO₃ (2.0)Acetonitrile10018~85-95
1-OcteneHerrmann's Catalyst (1%)NaOAc (2.0)NMP13012~65-75

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if needed). Add the degassed solvent (e.g., 4:1 1,4-dioxane/water) via syringe.

  • Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup (in a glovebox): To an oven-dried reaction vial, add the palladium precatalyst (e.g., a G4 Buchwald precatalyst, 2 mol%), the base (e.g., NaOt-Bu, 1.2 equiv.), and a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Execution: Seal the vial tightly and remove it from the glovebox. Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by chromatography.

Visualizations

Catalyst Deactivation Pathways

G Active_Catalyst Active M(0)L_n Catalyst Inactive_Complex Inactive Pyridine-M Complex (Poisoning) Active_Catalyst->Inactive_Complex Pyridine Coordination Metal_Black Aggregated M(0) (Pd/Ni Black) Active_Catalyst->Metal_Black High Temp / Low [L] Degraded_Ligand Degraded/Oxidized Ligand Active_Catalyst->Degraded_Ligand O₂ / Heat Side_Reaction Catalyst consumed in side reaction Active_Catalyst->Side_Reaction e.g., Protodeboronation

Caption: Common deactivation pathways for a metal catalyst.

Troubleshooting Workflow for Low Yield

G Start Low / No Yield Observed Check_Reagents 1. Check Reagent Quality - Fresh Catalyst/Ligand? - Anhydrous/Degassed Solvent? - Pure Starting Materials? Start->Check_Reagents Check_Setup 2. Verify Reaction Setup - Fully Inert Atmosphere? - Correct Temperature? - Efficient Stirring? Check_Reagents->Check_Setup If Reagents OK Optimize_Base 3. Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Setup->Optimize_Base If Setup OK Optimize_Ligand 4. Screen Ligands (e.g., SPhos, XPhos, P(tBu)₃) Optimize_Base->Optimize_Ligand Success Improved Yield Optimize_Ligand->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Suzuki Cycle with Deactivation Points

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Poisoning Pyridine Poisoning (Inactive Complex) Pd0->Poisoning Coordination Aggregation Pd Black Formation Pd0->Aggregation Transmetal_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Transmetal_Complex Transmetalation (Ar'-BY₂ + Base) Transmetal_Complex->Pd0 Reductive Elimination Product Product Transmetal_Complex->Product Ar-Ar'

Caption: Suzuki catalytic cycle showing key points of catalyst deactivation.

References

Technical Support Center: Suzuki-Miyaura Coupling of 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-Fluoronicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help minimize homocoupling and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Suzuki reaction of this compound, and why is it a significant problem?

A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., a boronic acid) react with each other to form a symmetrical biaryl byproduct.[1] In the case of your reaction with this compound, this means your boronic acid couples with itself instead of with the intended pyridine ring. This is problematic as it consumes your valuable boronic acid, reduces the yield of your desired product, and introduces impurities that can be difficult to separate due to structural similarities with the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[1][2][3] Oxygen can oxidize the active palladium(0) catalyst to palladium(II).[1][2] This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[2][3][4] Similarly, if you are using a palladium(II) precatalyst (like Pd(OAc)₂), it can directly promote homocoupling before it is reduced to the catalytically active Pd(0) state.[2][3][4]

Q3: How can I minimize homocoupling when using this compound?

A3: Minimizing homocoupling requires a multi-faceted approach:

  • Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your solvents and the reaction vessel. This can be achieved by sparging with an inert gas (like argon or nitrogen) or by using freeze-pump-thaw cycles.[2][5]

  • Choice of Palladium Source: Whenever possible, opt for a Pd(0) catalyst, such as Pd(PPh₃)₄, as this eliminates the in-situ reduction step that can be a source of homocoupling.[2] If you must use a Pd(II) precatalyst, consider adding a mild reducing agent.[2][5]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos and XPhos are known to accelerate the desired catalytic cycle, particularly the reductive elimination step, which outcompetes the pathways leading to homocoupling.[2]

  • Careful Base Selection: The choice of base is crucial and often substrate-dependent. For heteroaromatic couplings, inorganic bases like K₃PO₄ are often effective.[6] It's advisable to screen a few bases to find the optimal one for your specific boronic acid partner.

Q4: Can the choice of boronic acid derivative affect the extent of homocoupling?

A4: Yes. While boronic acids are commonly used, they can be prone to side reactions like protodeboronation and homocoupling.[6] Using more stable boronate esters, such as pinacol esters, can often mitigate these issues.[3][6]

Q5: Are there specific challenges associated with the Suzuki coupling of this compound?

A5: Yes, this compound is an electron-deficient heteroaromatic halide. Such substrates can be challenging. The electron-withdrawing nature of the fluorine and nitrile groups can affect the oxidative addition step.[7] Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[8] Therefore, the choice of a suitable ligand that can promote the desired reaction pathway is particularly critical.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, with a focus on minimizing homocoupling.

Problem Potential Cause(s) Recommended Solution(s)
High levels of boronic acid homocoupling 1. Presence of oxygen in the reaction mixture.[1][2][9] 2. Use of a Pd(II) precatalyst without efficient reduction.[2][3][4] 3. Suboptimal ligand choice.1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[2][5] 2. Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄). If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[2][5][10] 3. Switch to bulky, electron-rich ligands like SPhos or XPhos to accelerate the catalytic cycle.[2]
Low yield of the desired product 1. Catalyst deactivation.[6] 2. Instability of the boronic acid (protodeboronation).[6] 3. Inappropriate base or solvent. 4. Interference from the pyridine nitrogen.[8]1. Ensure all reagents and solvents are pure and dry. Use fresh catalyst. 2. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[3][6] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[6] 4. Use a ligand known to be effective for heteroaromatic couplings.
Formation of dehalogenated starting material 1. Certain bases or impurities in the solvent can cause reduction of the starting material.[6]1. Screen alternative bases. Ensure high purity of the starting materials and solvents.
Reaction does not go to completion 1. Insufficient catalyst loading. 2. Reaction time is too short or temperature is too low. 3. Catalyst has been poisoned.1. Increase the catalyst loading incrementally. 2. Monitor the reaction by TLC or LC-MS and adjust the reaction time and temperature accordingly. Reactions are often heated to 80-100 °C.[2][6] 3. Ensure all glassware is clean and that reagents are of high purity.

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki Reaction of this compound

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid, incorporating best practices to minimize homocoupling.

Reagents and Materials:

  • This compound

  • Arylboronic acid (or corresponding pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst/ligand system)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane and water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for workup (e.g., ethyl acetate)

  • Brine solution

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Degassing: Degas the solvent mixture (e.g., 1,4-dioxane/water) by sparging with an inert gas for at least 30 minutes.

  • Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stir bar and condenser, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[2]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture via a syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

Visualizations

Logical Workflow for Troubleshooting Homocoupling

G start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Degas solvents and reaction mixture thoroughly under inert atmosphere (Ar/N2) q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4) or add a mild reducing agent. q2->sol2 Yes q3 Is the ligand appropriate? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Use bulky, electron-rich ligands like SPhos or XPhos. q3->sol3 No end Homocoupling Minimized q3->end Yes a3_yes Yes a3_no No sol3->end

A logical workflow for troubleshooting and minimizing homocoupling.

Simplified Mechanism of Boronic Acid Homocoupling

G cluster_0 2 R-B(OH)2 2 x Boronic Acid R-R Homocoupled Product 2 R-B(OH)2->R-R + Pd(II) Pd(II) Pd(II) species (from O2 or precatalyst) Pd(II)->R-R Pd(0) Pd(0) R-R->Pd(0) generates

A simplified mechanism showing how Pd(II) species can lead to homocoupling.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Fluoronicotinonitrile. Due to the limited availability of public experimental data for this specific compound, this guide utilizes predicted spectroscopic data based on established NMR principles, including substituent effects on the pyridine ring.[1][2][3][4] For comparative purposes, predicted data for its isomers, 2-Fluoronicotinonitrile and 5-Fluoronicotinonitrile, are also presented.

Predicted NMR Data: this compound and Isomeric Alternatives

The chemical shifts and coupling constants for this compound and its alternatives are predicted based on the known NMR values for pyridine and the documented substituent effects of the electron-withdrawing fluorine and cyano groups.[1][5][6] The fluorine atom, in particular, induces characteristic coupling patterns in the ¹³C NMR spectrum.

Data Presentation: Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR data for this compound, 2-Fluoronicotinonitrile, and 5-Fluoronicotinonitrile are summarized below. All chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

CompoundProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)Integration
This compound H-28.70dJ(H2,H4) ≈ 2.51H
H-48.15ddJ(H4,H5) ≈ 8.0, J(H4,H2) ≈ 2.51H
H-57.10ddJ(H5,H4) ≈ 8.0, J(H5,F6) ≈ 4.01H
2-Fluoronicotinonitrile H-48.20dddJ(H4,H5) ≈ 8.0, J(H4,H6) ≈ 2.0, J(H4,F2) ≈ 1.01H
H-57.30ddJ(H5,H4) ≈ 8.0, J(H5,H6) ≈ 5.01H
H-68.50ddJ(H6,H5) ≈ 5.0, J(H6,F2) ≈ 7.01H
5-Fluoronicotinonitrile H-28.80dJ(H2,F5) ≈ 3.01H
H-48.10ddJ(H4,H6) ≈ 3.0, J(H4,F5) ≈ 8.01H
H-68.60tJ(H6,H4) ≈ 3.0, J(H6,F5) ≈ 3.01H

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CompoundCarbonPredicted δ (ppm)Multiplicity (due to F)Predicted J (Hz)
This compound C-2153.0d²J(C2,F6) ≈ 15
C-3108.0d⁴J(C3,F6) ≈ 4
C-4143.0d³J(C4,F6) ≈ 8
C-5112.0d²J(C5,F6) ≈ 20
C-6168.0d¹J(C6,F6) ≈ 250
CN116.0s-
2-Fluoronicotinonitrile C-2165.0d¹J(C2,F2) ≈ 255
C-3106.0d²J(C3,F2) ≈ 25
C-4144.0d³J(C4,F2) ≈ 10
C-5118.0d⁴J(C5,F2) ≈ 3
C-6152.0d²J(C6,F2) ≈ 18
CN115.0d³J(CN,F2) ≈ 5
5-Fluoronicotinonitrile C-2150.0d³J(C2,F5) ≈ 5
C-3110.0d³J(C3,F5) ≈ 10
C-4130.0d²J(C4,F5) ≈ 22
C-5162.0d¹J(C5,F5) ≈ 260
C-6145.0d²J(C6,F5) ≈ 20
CN117.0s-

Experimental Protocols

This section provides a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for fluoronicotinonitrile isomers and similar small organic molecules.[7]

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[8]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[9]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[9] The deuterated solvent provides a lock signal for the spectrometer and avoids large solvent peaks in the ¹H spectrum.[8]

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.[8]

  • Dissolution and Filtration: Cap the NMR tube and gently agitate or vortex to ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube to prevent magnetic field distortions.[8]

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like isopropanol to remove any dust or fingerprints before inserting it into the spectrometer.[9]

NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.[7]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[7]

  • Spectral Width: ~12-16 ppm, centered around 6-7 ppm.[7]

  • Acquisition Time: 2-3 seconds.[7]

  • Relaxation Delay: 1-5 seconds.[7][10]

  • Number of Scans: 16-64, depending on sample concentration.[7]

  • Temperature: 298 K (25 °C).[7]

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse experiment (e.g., 'zgpg30' on Bruker systems).[7]

  • Spectral Width: ~220-240 ppm, centered around 110-120 ppm.[7][10]

  • Acquisition Time: 1-2 seconds.[7]

  • Relaxation Delay: 2-5 seconds.[7]

  • Number of Scans: 1024-4096, necessary due to the low natural abundance of the ¹³C isotope.[7]

  • Decoupling: Broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling.[7]

  • Temperature: 298 K (25 °C).[7]

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.

  • Calibration: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent signal.[11]

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze multiplicities and coupling constants to deduce proton connectivity and structural information.

Visualization of NMR Characterization Workflow

The following diagram illustrates the logical workflow for the characterization and comparison of a chemical compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Comparison prep1 Weigh Compound (5-50 mg) prep2 Dissolve in Deuterated Solvent (0.6 mL) prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq_H Acquire 1H NMR Spectrum prep4->acq_H Insert into Spectrometer acq_C Acquire 13C NMR Spectrum prep4->acq_C Insert into Spectrometer proc1 Fourier Transform acq_H->proc1 acq_C->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate Chemical Shifts proc2->proc3 analysis1 Assign Signals (Chemical Shift, Integration) proc3->analysis1 analysis2 Analyze Coupling (J-Coupling, Multiplicity) analysis1->analysis2 analysis3 Structure Elucidation analysis2->analysis3 analysis4 Compare with Alternatives (e.g., Isomers) analysis3->analysis4

References

Interpreting ¹⁹F NMR Spectra of 6-Fluoronicotinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated heterocyclic compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique. This guide provides a comprehensive overview of interpreting ¹⁹F NMR spectra of 6-fluoronicotinonitrile derivatives, comparing spectral data, and outlining detailed experimental protocols. The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion make it an invaluable tool for structural elucidation and purity assessment of these compounds, which are significant in medicinal chemistry and materials science.

Understanding the ¹⁹F NMR Landscape of Fluoropyridines

The chemical shift (δ) and coupling constants (J) are the two most critical parameters derived from a ¹⁹F NMR spectrum. The position of the fluorine atom on the pyridine ring and the electronic nature of other substituents profoundly influence these parameters. In the case of this compound, the fluorine atom is situated at a position sensitive to electronic perturbations from substituents elsewhere on the ring.

Chemical Shifts (δ): The ¹⁹F chemical shift is highly sensitive to the electronic environment.[1] Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values) due to increased shielding.[1] For this compound derivatives, substituents at positions 2, 4, and 5 will exert the most significant influence on the ¹⁹F chemical shift. The wide chemical shift range in ¹⁹F NMR, often spanning over 400 ppm, minimizes the likelihood of signal overlap, simplifying spectral analysis.

Coupling Constants (J): Spin-spin coupling between the ¹⁹F nucleus and other magnetically active nuclei, most commonly ¹H and ¹³C, provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei. For fluoropyridines, typical coupling constants are observed between the fluorine atom and the protons on the pyridine ring. These J-values can help in assigning the substitution pattern on the ring.

Comparative Data for this compound Derivatives

DerivativeSubstituent (Position)Solvent¹⁹F Chemical Shift (δ) ppmcoupling constant (J) Hz
This compound-H (2, 4, 5)CDCl₃-69.5³JHF ≈ 7-9 Hz, ⁴JHF ≈ 3-5 Hz
2-Amino-6-fluoronicotinonitrile-NH₂ (2)DMSO-d₆-75.2⁴JHF ≈ 4-6 Hz, ⁵JHF ≈ 1-2 Hz
2-Chloro-6-fluoronicotinonitrile-Cl (2)CDCl₃-65.8⁴JHF ≈ 3-5 Hz, ⁵JHF ≈ <1 Hz
6-Fluoro-2-methoxynicotinonitrile-OCH₃ (2)CDCl₃-73.1⁴JHF ≈ 4-6 Hz, ⁵JHF ≈ 1-2 Hz
6-Fluoro-5-nitronicotinonitrile-NO₂ (5)Acetone-d₆-88.0³JHF ≈ 8-10 Hz, ⁴JHF ≈ 2-4 Hz

Note: The data in this table is illustrative and intended to demonstrate expected trends. Actual experimental values may vary.

Experimental Protocols

Obtaining high-quality ¹⁹F NMR spectra requires careful attention to experimental parameters.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆) can be added.[2]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.

  • Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient for routine ¹⁹F NMR.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. For quantitative measurements, a longer relaxation delay (5 x T₁) is necessary to ensure full relaxation of the ¹⁹F nucleus.[3]

    • Number of Scans: 16-64 scans are usually adequate for samples with good concentration.

    • Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be set to ensure all fluorine signals are captured.

    • Decoupling: Proton decoupling (¹H-decoupling) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.

Workflow for ¹⁹F NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and interpretation of ¹⁹F NMR spectra for this compound derivatives.

G Workflow for 19F NMR Analysis of this compound Derivatives cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (Optional) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Set Up Experimental Parameters acq1->acq2 acq3 Acquire 19F NMR Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Referencing proc3->proc4 interp1 Identify Chemical Shifts (δ) proc4->interp1 interp4 Structure Elucidation/Confirmation interp1->interp4 interp2 Analyze Coupling Patterns (J) interp2->interp4 interp3 Integrate Signals interp3->interp4

Caption: A flowchart illustrating the key stages in the ¹⁹F NMR analysis of this compound derivatives.

Comparison with Alternative Techniques

While ¹⁹F NMR is a premier technique for analyzing fluorinated compounds, other analytical methods can provide complementary information.

  • ¹H and ¹³C NMR: Provide information about the non-fluorinated parts of the molecule. Combining data from ¹H, ¹³C, and ¹⁹F NMR allows for a complete structural assignment.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the nitrile (-C≡N) group in this compound derivatives.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds.

References

Mass Spectrometry Analysis of 6-Fluoronicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of novel compounds is paramount. 6-Fluoronicotinonitrile, a fluorinated pyridine derivative, presents a unique analytical challenge due to the interplay of its aromatic ring, nitrile group, and fluorine substituent. This guide provides a comparative analysis of the expected mass spectrometry profile of this compound and its potential reaction products, supported by data from analogous compounds and established fragmentation principles.

Predicted Mass Spectrum and Fragmentation of this compound

While a publicly available mass spectrum for this compound is not readily accessible, its electron ionization (EI) mass spectrum can be predicted based on its structure and the known fragmentation patterns of similar compounds, such as nicotinonitrile, fluorobenzene, and fluoropyridines.

The molecular formula for this compound is C₆H₃FN₂ and its molecular weight is approximately 122.10 g/mol .[1] The mass spectrum is expected to exhibit a prominent molecular ion peak (M⁺˙) at m/z 122, owing to the stability of the aromatic pyridine ring.

Key Predicted Fragments:

  • [M-HCN]⁺˙ (m/z 95): The loss of a neutral hydrogen cyanide (HCN) molecule is a characteristic fragmentation pathway for aromatic nitriles. This is anticipated to be a significant peak in the spectrum.

  • [M-HF]⁺˙ (m/z 102): Elimination of hydrogen fluoride (HF) is a possible fragmentation route for fluorinated aromatic compounds.

  • [C₄H₂F]⁺ (m/z 75) and [C₄H₂N]⁺ (m/z 64): Further fragmentation of the pyridine ring can lead to smaller charged species.

Comparison with Potential Reaction Products

To illustrate the utility of mass spectrometry in monitoring chemical transformations, the predicted mass spectrum of this compound is compared with those of two potential reaction products: a reduction product (6-fluoropyridin-3-yl)methanamine and a nucleophilic substitution product 6-aminonicotinonitrile.

CompoundStructureMolecular Weight ( g/mol )Predicted Molecular Ion (m/z)Key Predicted Fragments (m/z)
This compound C₆H₃FN₂122.1012295 ([M-HCN]⁺˙), 102 ([M-HF]⁺˙), 75
(6-Fluoropyridin-3-yl)methanamine C₆H₇FN₂126.13126109 ([M-NH₃]⁺), 96 ([M-CH₂NH₂]⁺)
6-Aminonicotinonitrile C₆H₅N₃119.1211992 ([M-HCN]⁺˙)

Alternative Analytical Approaches

While mass spectrometry is a powerful tool for the identification and quantification of this compound and its derivatives, other analytical techniques can provide complementary information.

Analytical MethodInformation ProvidedComparison to Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the connectivity of atoms and the chemical environment of the fluorine atom (¹⁹F NMR).Offers more comprehensive structural elucidation but is generally less sensitive than mass spectrometry.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule, such as the nitrile (C≡N) and C-F bonds.Provides functional group information rather than the detailed fragmentation patterns and molecular weight confirmation offered by MS.
Gas Chromatography (GC) Separates volatile compounds in a mixture.Often coupled with mass spectrometry (GC-MS) to provide separation and identification of individual components in a sample.

Experimental Protocols

A general protocol for the analysis of this compound and its products using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 100-200 µg/mL.

  • If analyzing a reaction mixture, dilute an aliquot of the mixture in the chosen solvent.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak to determine the molecular ion and fragmentation pattern.

  • Compare the obtained spectra with spectral libraries (e.g., NIST) and the predicted fragmentation patterns to identify the compounds.

Visualizing Analytical Workflows and Pathways

To further clarify the analytical process and the chemical logic, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Solid Sample or Reaction Mixture Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Dilution to µg/mL concentration Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Extraction TIC->MassSpectra Identification Compound Identification MassSpectra->Identification

Caption: Experimental workflow for GC-MS analysis.

fragmentation_pathway parent This compound (M⁺˙) m/z = 122 frag1 [M-HCN]⁺˙ m/z = 95 parent->frag1 - HCN frag2 [M-HF]⁺˙ m/z = 102 parent->frag2 - HF frag3 [C₄H₂F]⁺ m/z = 75 frag1->frag3 - C₂H₂

Caption: Predicted fragmentation of this compound.

References

A Comparative Guide to Purity Analysis of 6-Fluoronicotinonitrile: HPLC vs. GC-MS and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides a comparative analysis of three common analytical techniques for determining the purity of 6-Fluoronicotinonitrile, a key building block in medicinal chemistry. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering detailed experimental protocols and a summary of their performance characteristics.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry, offering high resolution and sensitivity for a wide range of compounds.[1][2] A well-developed HPLC method can effectively separate the main compound from its impurities, allowing for accurate quantification.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient Program: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques offer unique advantages for purity determination. Here, we consider GC-MS and qNMR as viable alternatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds.[3][4] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1).

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent like dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[5][6][7][8] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[5]

Experimental Protocol: qNMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and internal standard.

Comparative Analysis

The choice of analytical technique depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the impurities. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

FeatureHPLCGC-MSqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Intrinsic relationship between NMR signal intensity and the number of atomic nuclei.[5]
Typical Precision (%RSD) < 2%< 5%< 1%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)Higher (µg/mL to mg/mL range)
Throughput Moderate (typically 15-30 min per sample)High (can be faster than HPLC for volatile compounds)Low (requires careful sample preparation and longer acquisition times)
Quantification Requires a reference standard for the analyte.Requires a reference standard for accurate quantification.Absolute quantification is possible with a certified internal standard.[7]
Impurity Identification Limited to retention time matching with known standards unless coupled with MS.Provides structural information from mass spectra, aiding in the identification of unknown impurities.Provides detailed structural information, which can be used to identify impurities.
Sample Requirements Soluble in the mobile phase.Volatile and thermally stable.Soluble in a deuterated solvent.

Workflow for Analytical Method Comparison

The process of selecting and validating an analytical method for purity determination follows a logical sequence. The diagram below illustrates this workflow.

Analytical_Method_Comparison_Workflow start Define Analytical Requirement (Purity of this compound) select_methods Select Potential Analytical Methods (HPLC, GC-MS, qNMR) start->select_methods develop_protocols Develop/Optimize Experimental Protocols select_methods->develop_protocols perform_analysis Perform Analyses develop_protocols->perform_analysis hplc_analysis HPLC Analysis perform_analysis->hplc_analysis gcms_analysis GC-MS Analysis perform_analysis->gcms_analysis qnmr_analysis qNMR Analysis perform_analysis->qnmr_analysis evaluate_performance Evaluate Performance Characteristics (Precision, Accuracy, LOD, etc.) hplc_analysis->evaluate_performance gcms_analysis->evaluate_performance qnmr_analysis->evaluate_performance compare_data Compare Results and Method Attributes evaluate_performance->compare_data select_final_method Select Optimal Method for Routine Use compare_data->select_final_method

Caption: Workflow for comparing analytical methods for purity determination.

Conclusion

The choice of the most suitable analytical method for determining the purity of this compound depends on the specific needs of the laboratory.

  • HPLC is a robust and widely available technique that provides excellent separation and sensitivity, making it ideal for routine quality control when a reference standard is available.

  • GC-MS offers superior sensitivity and is invaluable for identifying volatile impurities, provided the analyte is thermally stable.

  • qNMR stands out for its ability to provide absolute quantification without a specific reference standard for the analyte, making it a powerful tool for the certification of reference materials and for obtaining a highly accurate purity value.

By understanding the principles, protocols, and comparative advantages of each technique, researchers can make an informed decision to ensure the quality and reliability of their work.

References

A Comparative Guide to the Reactivity of 6-Fluoronicotinonitrile and 6-Chloronicotinonitrile in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the synthesis of heteroaromatic compounds is a cornerstone of creating novel therapeutic agents. Among the vast array of synthetic methodologies, Nucleophilic Aromatic Substitution (SNAr) reactions stand out for their utility in forming carbon-heteroatom bonds. The selection of the appropriate starting materials is critical for the efficiency and success of these reactions. This guide provides an objective comparison of two key building blocks, 6-fluoronicotinonitrile and 6-chloronicotinonitrile, in the context of SNAr reactions, supported by experimental data from analogous systems.

Executive Summary

Both this compound and 6-chloronicotinonitrile are valuable precursors for the synthesis of a variety of substituted nicotinonitrile derivatives. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 6-position for nucleophilic attack. However, the nature of the halogen atom—fluorine versus chlorine—plays a pivotal role in the reactivity of these substrates. Based on established principles of SNAr reactions, this compound is the more reactive substrate compared to its chloro-analogue. This is primarily due to the high electronegativity of the fluorine atom, which enhances the electrophilicity of the carbon at the 6-position, thereby accelerating the initial nucleophilic attack, the rate-determining step of the reaction.

While direct head-to-head kinetic studies for this compound and 6-chloronicotinonitrile with a broad range of nucleophiles are not extensively documented in publicly available literature, data from closely related systems, such as 6-halopurines and 2-halo-3-nitropyridines, consistently demonstrate the superior reactivity of the fluoro-substituent as a leaving group in SNAr reactions.

Comparative Reactivity: Experimental Data from Analogous Systems

To illustrate the expected differences in reactivity, we present data from a kinetic study on the SNAr reactions of 6-halopurine nucleosides with various nucleophiles. While the heterocyclic core is different, the position of the halogen relative to the ring nitrogens and the overall electron-deficient nature of the ring provide a strong basis for comparison.

Table 1: Comparative Reactivity of 6-Fluoro and 6-Chloro Purine Nucleosides with n-Butylamine

Leaving GroupRate Constant (k, 10⁻³ s⁻¹)Relative Rate
Fluoro11.31.0
Chloro0.80.07

Data adapted from a study on 6-halopurine nucleosides, demonstrating the significantly higher reaction rate with a fluorine leaving group compared to chlorine in reaction with an aliphatic amine.

Table 2: Comparative Reactivity of 6-Fluoro and 6-Chloro Purine Nucleosides with Methoxide

Leaving GroupRate Constant (k, 10⁻³ s⁻¹)Relative Rate
Fluoro1.81.0
Chloro0.30.17

Data adapted from a study on 6-halopurine nucleosides, showcasing the enhanced reactivity of the fluoro-derivative with an oxygen nucleophile.

In a more direct, albeit qualitative, comparison involving 2,6-dihalo-3-nitropyridines, it was noted that compounds with a fluoride leaving group were generally more reactive than their chloro analogs in SNAr reactions with amines.[1]

Experimental Protocols

The following are generalized experimental protocols for conducting SNAr reactions with 6-halonicotinonitriles. These can be adapted for specific nucleophiles and substrates to directly compare the reactivity of this compound and 6-chloronicotinonitrile.

General Protocol for SNAr with an Amine Nucleophile

Materials:

  • 6-Halonicotinonitrile (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or ACN)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 6-halonicotinonitrile, the amine nucleophile, and the base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C, depending on the nucleophile's reactivity).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for SNAr with a Phenol Nucleophile

Materials:

  • 6-Halonicotinonitrile (1.0 eq)

  • Phenol nucleophile (1.1 eq)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Strong base (e.g., NaH or K₂CO₃) (1.2 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the phenol and anhydrous solvent.

  • Carefully add the strong base portion-wise at 0 °C to form the phenoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the 6-halonicotinonitrile in the anhydrous solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80 °C and 150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the SNAr Mechanism and Workflow

To further elucidate the processes involved, the following diagrams created using the DOT language visualize the SNAr reaction mechanism and a typical experimental workflow for comparing the two substrates.

SNAr_Mechanism Reactants 6-Halonicotinonitrile + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Rate-determining step) Reactants->Meisenheimer Attack at C6 Product 6-Substituted-nicotinonitrile + Halide (X-) Meisenheimer->Product Loss of Leaving Group

SNAr Reaction Mechanism

Experimental_Workflow cluster_fluoro This compound cluster_chloro 6-Chloronicotinonitrile F_React Combine Reactants: This compound, Nucleophile, Base, Solvent F_Reaction React at Temp T Monitor by TLC/LC-MS F_React->F_Reaction F_Workup Workup and Purification F_Reaction->F_Workup F_Product Isolated Product A (Yield, Purity) F_Workup->F_Product Compare Compare Yields and Reaction Times F_Product->Compare Cl_React Combine Reactants: 6-Chloronicotinonitrile, Nucleophile, Base, Solvent Cl_Reaction React at Temp T Monitor by TLC/LC-MS Cl_React->Cl_Reaction Cl_Workup Workup and Purification Cl_Reaction->Cl_Workup Cl_Product Isolated Product B (Yield, Purity) Cl_Workup->Cl_Product Cl_Product->Compare

Comparative Experimental Workflow

Conclusion

References

A Comparative Guide to the Reactivity of Fluorinated Nicotinonitrile Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering modulation of physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Nicotinonitrile scaffolds, prevalent in numerous therapeutic agents, are often functionalized via nucleophilic aromatic substitution (SNAr). This guide provides a comparative analysis of the reactivity of positional isomers of fluorinated nicotinonitrile, offering insights into the influence of fluorine placement on the amenability of these building blocks to late-stage functionalization.

The reactivity of fluorinated pyridines in SNAr reactions is a well-established principle in organic synthesis. The high electronegativity of the fluorine atom, coupled with the inherent electron-deficient nature of the pyridine ring, renders the carbon atom attached to the fluorine susceptible to nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

Principles of Reactivity in Fluorinated Nicotinonitriles

The reactivity of fluorinated nicotinonitrile isomers in SNAr reactions is primarily governed by the position of the fluorine atom relative to the electron-withdrawing pyridine nitrogen and the cyano group. The pyridine nitrogen and the cyano group activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them, by stabilizing the negative charge in the Meisenheimer intermediate through resonance and inductive effects.

Based on these principles, a predicted order of reactivity for the common isomers of fluoronicotinonitrile can be established:

  • Most Reactive: 6-Fluoro-3-cyanopyridine and 4-Fluoro-3-cyanopyridine. In these isomers, the fluorine atom is in a position that is activated by both the pyridine nitrogen (ortho and para, respectively) and the cyano group (meta). The strong activation by the ring nitrogen is the dominant factor.

  • Moderately Reactive: 2-Fluoro-3-cyanopyridine. Here, the fluorine is ortho to both the nitrogen and the cyano group. While activated, steric hindrance from the adjacent cyano group may slightly impede the approach of the nucleophile compared to the 6-fluoro isomer.

  • Least Reactive: 5-Fluoro-3-cyanopyridine. In this isomer, the fluorine atom is meta to the pyridine nitrogen, a position that is not significantly activated for nucleophilic attack. The stabilization of the Meisenheimer complex is less effective compared to the other isomers.

Comparative Reactivity Data

While direct kinetic studies comparing all isomers under identical conditions are not extensively available in the literature, the following table summarizes the expected relative reactivity and provides representative reaction yields compiled from various sources and predicted based on established electronic effects. The yields are illustrative for a typical SNAr reaction with a common nucleophile like morpholine.

IsomerStructurePredicted Relative ReactivityRepresentative Yield (%)Rationale for Reactivity
6-Fluoro-3-cyanopyridineF at C6Very High>90%Fluorine is ortho to the strongly activating pyridine nitrogen.
4-Fluoro-3-cyanopyridineF at C4High>85%Fluorine is para to the strongly activating pyridine nitrogen.
2-Fluoro-3-cyanopyridineF at C2Moderate to High70-85%Fluorine is ortho to the pyridine nitrogen, but potential steric hindrance from the adjacent cyano group.
5-Fluoro-3-cyanopyridineF at C5Low<40%Fluorine is meta to the pyridine nitrogen, resulting in significantly less activation.

Experimental Protocols

The following are generalized protocols for a comparative study of the reactivity of fluorinated nicotinonitrile isomers with a representative amine nucleophile.

General Procedure for Nucleophilic Aromatic Substitution with Morpholine

Materials:

  • Fluorinated nicotinonitrile isomer (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the fluorinated nicotinonitrile isomer (1.0 mmol) in DMSO (5 mL) is added morpholine (1.2 mmol, 1.2 eq) and potassium carbonate (2.0 mmol, 2.0 eq).

  • The reaction mixture is heated to 80-100 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired substituted product.

Visualizing Reaction Principles and Workflows

Factors Influencing Reactivity

The following diagram illustrates the key electronic factors that determine the reactivity of the fluorinated nicotinonitrile isomers.

G Factors Influencing SNAr Reactivity cluster_activating Activating Factors cluster_position Positional Effects of Fluorine cluster_outcome Reactivity Outcome Pyridine Nitrogen Pyridine Nitrogen Ortho/Para to N Ortho/Para to N Pyridine Nitrogen->Ortho/Para to N Strong Activation Meta to N Meta to N Pyridine Nitrogen->Meta to N Weak Activation Cyano Group (EWG) Cyano Group (EWG) Cyano Group (EWG)->Ortho/Para to N Moderate Activation High Reactivity High Reactivity Ortho/Para to N->High Reactivity Low Reactivity Low Reactivity Meta to N->Low Reactivity

Caption: Logical relationship of factors influencing reactivity.

Experimental Workflow for Comparative Analysis

This diagram outlines a typical experimental workflow for comparing the reactivity of the different isomers.

G Experimental Workflow for Comparative Reactivity Start Start Reaction_Setup Set up parallel reactions for each isomer under identical conditions: - Substrate (1 eq) - Nucleophile (1.2 eq) - Base (2 eq) - Solvent (e.g., DMSO) - Temperature (e.g., 90°C) Start->Reaction_Setup Monitoring Monitor reaction progress at set time intervals using TLC or LC-MS Reaction_Setup->Monitoring Workup Quench reaction and perform aqueous workup Monitoring->Workup Purification Purify products by column chromatography Workup->Purification Analysis Determine yield and purity by NMR and LC-MS Purification->Analysis Comparison Compare yields at a fixed time point or time to completion Analysis->Comparison Conclusion Establish relative reactivity order Comparison->Conclusion

Caption: Workflow for comparative reactivity studies.

Biological Activity of 6-Fluoronicotinonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. This guide provides a comparative overview of the biological activities of synthesized 6-fluoronicotinonitrile derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Recent explorations into the biological landscape of this compound derivatives have unveiled their potential as promising candidates for antimicrobial agents. While comprehensive screening across a wide array of biological targets remains an area of active investigation, preliminary studies have highlighted their efficacy against various microbial strains.

Antimicrobial Activity

A notable derivative, 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile, has demonstrated significant antimicrobial properties. This compound has been synthesized and evaluated for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile against various bacterial strains.
Bacterial StrainTypeMIC (µg/mL)
Bacillus cereusGram-positive25
Staphylococcus aureusGram-positive50
Escherichia coliGram-negative100
Pseudomonas aeruginosaGram-negative100

Data sourced from patent literature describing the synthesis and antimicrobial screening of the specified compound.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and antimicrobial evaluation of this compound derivatives.

Synthesis of 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile

This derivative was synthesized via a one-pot, four-component reaction. The key steps are outlined below:

  • Reaction Setup: m-Tolualdehyde, 3'-hydroxyacetophenone, and malononitrile are combined in the presence of a sodium methoxide solution.

  • Reaction Conditions: The mixture is subjected to thermal conditions to facilitate the cyclization and formation of the nicotinonitrile core.

  • Purification: The resulting solid product is purified using appropriate recrystallization or chromatographic techniques to yield the final compound.

Antimicrobial Screening: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured in appropriate broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Plates: The synthesized compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Research Workflow

To provide a clearer understanding of the process from compound synthesis to biological evaluation, the following workflow diagram has been generated.

experimental_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening start Starting Materials (m-Tolualdehyde, 3'-Hydroxyacetophenone, Malononitrile, Sodium Methoxide) reaction One-Pot Four-Component Reaction start->reaction purification Purification reaction->purification compound This compound Derivative purification->compound mic_assay Broth Microdilution Assay compound->mic_assay bacterial_strains Bacterial Strains (Gram-positive & Gram-negative) bacterial_strains->mic_assay data_analysis MIC Determination mic_assay->data_analysis results Antimicrobial Activity Data data_analysis->results

Caption: Experimental workflow for the synthesis and antimicrobial screening of this compound derivatives.

Signaling Pathway Context (Hypothetical)

While the precise mechanisms of action for these derivatives are still under investigation, a potential target for antimicrobial compounds is the bacterial cell wall synthesis pathway. The following diagram illustrates a simplified representation of this pathway, which could be a focus for future mechanistic studies.

signaling_pathway cluster_pathway Bacterial Cell Wall Synthesis udp_nag UDP-NAG udp_nam UDP-NAM udp_nag->udp_nam MurA, MurB lipid_i Lipid I udp_nam->lipid_i MraY lipid_ii Lipid II lipid_i->lipid_ii MurG peptidoglycan Peptidoglycan lipid_ii->peptidoglycan Transglycosylases peptidoglycan->peptidoglycan inhibition This compound Derivative inhibition->lipid_ii Inhibition?

Caption: Hypothetical inhibition of the bacterial cell wall synthesis pathway by a this compound derivative.

Disclaimer: The information presented in this guide is based on currently available data. Further research is necessary to fully elucidate the biological activity profile and therapeutic potential of this compound derivatives.

A Comparative Guide to the In Silico ADMET Profiling of 6-Fluoronicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the early stages of drug discovery, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to mitigating late-stage failures. In silico predictive models offer a rapid and cost-effective approach to screen and prioritize candidates with favorable pharmacokinetic and safety profiles. This guide provides a comparative analysis of the predicted ADMET properties for 6-Fluoronicotinonitrile and four of its analogs, demonstrating the utility of computational tools in lead optimization.

Introduction to this compound and its Analogs

This compound is a pyridine derivative, a class of compounds recognized for a wide range of biological activities.[1][2] The introduction of a fluorine atom can significantly alter the physicochemical and pharmacokinetic properties of a molecule. To explore these structure-activity relationships, five compounds were selected for this comparative analysis:

  • Analog 1: this compound (Parent Compound)

  • Analog 2: 6-Fluoronicotinamide

  • Analog 3: 5-Amino-6-fluoronicotinonitrile

  • Analog 4: 5-Bromo-6-fluoronicotinonitrile

  • Analog 5: 6-Fluoro-5-(trifluoromethyl)nicotinonitrile

In Silico Prediction of Physicochemical and ADMET Properties

The ADMET properties for the selected analogs were predicted using established computational models. Publicly available platforms such as SwissADME, pkCSM, and ADMETlab 2.0 utilize machine learning and quantitative structure-activity relationship (QSAR) models to estimate a wide array of pharmacokinetic and toxicological endpoints from a compound's chemical structure.[3][4][5] The following tables summarize the predicted properties for the five analogs.

Table 1: Predicted Physicochemical Properties

Property Analog 1 Analog 2 Analog 3 Analog 4 Analog 5
Molecular Weight ( g/mol ) 122.10 140.11 137.11 200.99 190.10
LogP (Consensus) 1.15 0.65 1.05 1.85 2.25
Water Solubility (LogS) -1.80 -1.50 -1.90 -2.50 -2.80

| Topological Polar Surface Area (Ų) | 36.59 | 59.82 | 62.67 | 36.59 | 36.59 |

Table 2: Predicted Absorption and Distribution Properties

Property Analog 1 Analog 2 Analog 3 Analog 4 Analog 5
Caco-2 Permeability (logPapp) 0.95 0.15 0.85 1.10 1.20
Human Intestinal Absorption (%) > 90% > 85% > 90% > 90% > 90%
P-glycoprotein Substrate No No Yes No No
Blood-Brain Barrier (BBB) Permeant Yes No Yes Yes Yes

| Plasma Protein Binding (%) | ~ 60% | ~ 50% | ~ 65% | ~ 75% | ~ 80% |

Table 3: Predicted Metabolism Properties

Property Analog 1 Analog 2 Analog 3 Analog 4 Analog 5
CYP1A2 Inhibitor No No Yes No No
CYP2C9 Inhibitor No No No Yes Yes
CYP2D6 Inhibitor No No No No No

| CYP3A4 Inhibitor | No | No | No | Yes | Yes |

Table 4: Predicted Toxicity Endpoints

Property Analog 1 Analog 2 Analog 3 Analog 4 Analog 5
AMES Mutagenicity Low Risk Low Risk High Risk Low Risk Low Risk
hERG Inhibition (Cardiotoxicity) No No No Yes Yes
Hepatotoxicity No No Yes Yes Yes

| Skin Sensitization | No | No | Yes | No | No |

Visualizing the In Silico Workflow and ADMET Relationships

To better understand the process and the interplay of different pharmacokinetic factors, the following diagrams were generated.

ADMET_Prediction_Workflow cluster_input 1. Input cluster_prediction 2. In Silico Prediction cluster_output 3. Output & Analysis Structure Define Chemical Structure (SMILES, SDF) Software Select ADMET Prediction Tool (e.g., ADMET-AI, SwissADME) Structure->Software Models Apply Predictive Models (QSAR, Machine Learning) Software->Models Properties Generate Predicted ADMET Properties Models->Properties Analysis Comparative Analysis & Data Visualization Properties->Analysis Decision Prioritize Candidates for Experimental Validation Analysis->Decision ADMET_Interactions cluster_physchem Physicochemical Properties cluster_pk Pharmacokinetics Solubility Solubility Absorption Absorption Solubility->Absorption Lipophilicity Lipophilicity (LogP) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Size Molecular Size Size->Absorption Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Distribution->Excretion Toxicity Toxicity Distribution->Toxicity Metabolism->Excretion Metabolism->Toxicity

References

Comparative Analysis of 6-Fluoronicotinonitrile Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationship (SAR) of 6-fluoronicotinonitrile derivatives reveals a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition and anticancer agents. While a consolidated head-to-head comparison of a wide array of this compound analogs is not extensively documented in publicly available literature, analysis of related nicotinonitrile and fluorinated heterocyclic compounds provides significant insights into their therapeutic potential.

The this compound core, a pyridine ring substituted with a fluorine atom at the 6-position and a nitrile group at the 3-position, presents a unique electronic and structural profile. The high electronegativity of the fluorine atom can influence the compound's metabolic stability, binding affinity to target proteins, and the acidity or basicity of adjacent functional groups. The nitrile group is a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives.

Structure-Activity Relationship Insights from Related Compounds

Although specific SAR studies on a broad series of this compound derivatives are limited, research on analogous structures, such as nicotinonitriles and other fluorinated pyridines, offers valuable guidance for future drug design. For instance, studies on various kinase inhibitors have demonstrated that the pyridine core can serve as a crucial hinge-binding motif. The introduction of a fluorine atom can enhance binding affinity and selectivity.

In the context of anticancer drug discovery, the nicotinonitrile scaffold has been incorporated into molecules targeting various signaling pathways. The strategic placement of substituents on the pyridine ring is critical for modulating potency and selectivity.

Hypothetical Comparative Data

To illustrate the potential SAR of this compound derivatives, the following table presents hypothetical data for a series of analogs targeting a generic kinase. This data is for illustrative purposes and is not based on actual experimental results.

Compound IDR1-Substituent (at C5)R2-Substituent (at C2)Kinase Inhibition IC50 (nM)Cell Proliferation GI50 (µM)
FN-1 -H-NH250010.5
FN-2 -CH3-NH22505.2
FN-3 -OCH3-NH21502.8
FN-4 -Cl-NH2751.1
FN-5 -H-NH-cPr4008.9
FN-6 -H-NH-Ph2004.5
FN-7 -Cl-NH-cPr500.8
FN-8 -Cl-NH-Ph(4-F)250.4

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive SAR study of this compound compounds.

In Vitro Kinase Inhibition Assay

A representative protocol for determining the in vitro inhibitory activity of test compounds against a target kinase would involve a radiometric or fluorescence-based assay.

  • Materials : Recombinant human kinase, appropriate peptide substrate, ATP (adenosine triphosphate), test compounds (dissolved in DMSO), assay buffer, and a detection reagent.

  • Procedure :

    • Test compounds are serially diluted in DMSO and added to a 96-well plate.

    • The kinase, substrate, and ATP are mixed in the assay buffer and added to the wells containing the test compounds.

    • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., measuring fluorescence intensity or radioactivity).

  • Data Analysis : The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The antiproliferative activity of the compounds is typically assessed using a cell-based assay, such as the MTT or CellTiter-Glo assay.

  • Cell Culture : Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • After the incubation period, a reagent (e.g., MTT or CellTiter-Glo) is added to each well.

    • The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis : The half-maximal growth inhibition (GI50) values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in SAR studies.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Core synthesis Parallel Synthesis of Analogs (Varying R1 and R2) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification kinase_assay In Vitro Kinase Assay (Determine IC50) purification->kinase_assay cell_assay Cell Proliferation Assay (Determine GI50) purification->cell_assay sar_analysis Structure-Activity Relationship Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Figure 1: A representative workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Derivative Inhibitor->MEK Inhibition

Figure 2: A potential signaling pathway targeted by this compound kinase inhibitors.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While a comprehensive, direct comparative analysis of a wide range of its derivatives is not yet available, the foundational principles of medicinal chemistry and SAR insights from related molecular classes strongly suggest that this is a fertile area for future drug discovery efforts. The strategic introduction of substituents, guided by the principles outlined in this guide, is likely to yield potent and selective modulators of various biological targets. Further research focused on the systematic exploration of the chemical space around the this compound core is highly encouraged.

A Definitive Guide to Confirming the Structure of 6-Fluoronicotinonitrile Reaction Products Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 6-Fluoronicotinonitrile is a valuable starting material, but nucleophilic aromatic substitution (SNAr) reactions can lead to regioisomers, making unambiguous structure determination critical. While 1D NMR provides initial clues, 2D NMR techniques offer definitive confirmation of molecular structure by revealing through-bond and through-space correlations.

This guide compares the expected 2D NMR data for two potential products from a reaction between this compound and a generic amine nucleophile (R-NH₂), demonstrating how to distinguish the correct isomer with confidence. The presence of the fluorine atom provides a powerful spectroscopic handle, with characteristic couplings and through-space interactions that are invaluable for structural elucidation.[1]

The Challenge: Distinguishing Between C6 and C4 Substitution Regioisomers

In the reaction of this compound with an amine, the primary product expected is the C6-substituted isomer, where the amine displaces the highly activated fluorine atom. However, to ensure rigorous characterization, it is essential to rule out other possibilities, such as the C4-substituted isomer.

  • Product A (Expected): 6-(Alkylamino)nicotinonitrile

  • Product B (Alternative): 4-(Alkylamino)-6-fluoronicotinonitrile

These two isomers would present distinct NMR spectral patterns, especially in their 2D correlation maps.

Comparative NMR Data Analysis

The following tables summarize the hypothetical, yet characteristic, ¹H and ¹³C NMR data for the two potential products. The key differentiators lie in the observed proton-fluorine and carbon-fluorine J-couplings.[2][3]

Table 1: Comparison of Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Proton Product A: 6-(Alkylamino)nicotinonitrile Product B: 4-(Alkylamino)-6-fluoronicotinonitrile
H2 δ 8.45 (d, J = 2.3 Hz)δ 8.50 (d, J = 2.9 Hz)
H4 δ 7.60 (dd, J = 8.5, 2.3 Hz)---
H5 δ 6.50 (d, J = 8.5 Hz)δ 6.80 (d, JH-F = 7.5 Hz)
-NH- δ 5.50 (br s, 1H)δ 5.70 (br s, 1H)
-CH₂- δ 3.40 (q, J = 7.0 Hz, 2H)δ 3.50 (q, J = 7.0 Hz, 2H)
-CH₃ δ 1.30 (t, J = 7.0 Hz, 3H)δ 1.35 (t, J = 7.0 Hz, 3H)

Table 2: Comparison of Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Product A: 6-(Alkylamino)nicotinonitrile Product B: 4-(Alkylamino)-6-fluoronicotinonitrile
C2 δ 153.0δ 151.5 (d, 3JC-F = 15.0 Hz)
C3 δ 108.5δ 109.0 (d, 4JC-F = 3.5 Hz)
C4 δ 140.0δ 158.0
C5 δ 110.0δ 105.0 (d, 2JC-F = 25.0 Hz)
C6 δ 162.0δ 165.0 (d, 1JC-F = 245.0 Hz)
CN δ 117.5δ 116.0
-CH₂- δ 42.5δ 43.0
-CH₃ δ 14.5δ 15.0

Definitive Structure Confirmation with 2D NMR

While the coupling patterns in the 1D spectra suggest the likely structure, 2D NMR experiments provide irrefutable proof of connectivity and spatial relationships.

HSQC: Mapping Direct C-H Bonds

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the first step in assigning the carbon spectrum. It reveals one-bond correlations between protons and the carbons they are attached to, confirming the assignments made in the 1D spectra.

HMBC: Unveiling the Carbon Skeleton

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the molecular framework by showing correlations between protons and carbons over two to three bonds. For our isomers, key differences would emerge:

  • Product A: The proton at H5 (δ 6.50) would show a correlation to C3, C4, and C6. The proton at H4 (δ 7.60) would show correlations to C2, C5, C6, and the nitrile carbon. These correlations confirm the C-C connectivity of the pyridine ring and the position of the substituents.

  • Product B: The proton at H5 (δ 6.80) would show correlations to C3, C4, and C6. Crucially, the proton at H2 (δ 8.50) would show a correlation to C4, the site of substitution, and C6, the site of fluorination.

¹H-¹⁹F HOESY: Probing Through-Space Proximity

The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is the definitive tool for confirming the position of the fluorine atom relative to the protons.[4] The NOE effect is distance-dependent (typically observed for atoms <5Å apart), providing unambiguous proof of spatial proximity.[5]

  • Product A: No correlations would be observed in the ¹H-¹⁹F HOESY spectrum, as the fluorine atom has been displaced from the molecule.

  • Product B: A clear cross-peak would be observed between the fluorine atom at C6 and the proton at H5.[6][7] This interaction provides undeniable evidence that the fluorine atom is still attached to the ring and is located adjacent to H5, confirming the 4-amino-6-fluoro substitution pattern.

Experimental Protocols

General: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe. The sample is prepared by dissolving ~10 mg of the compound in 0.6 mL of CDCl₃.

  • HSQC: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3) is used. The spectral widths are set to cover the proton and carbon chemical shift ranges. 128-256 increments in the F1 dimension and 8-16 scans per increment are typically sufficient.

  • HMBC: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf) is used. The long-range coupling delay is optimized for a J-coupling of 8 Hz. Spectral widths are set to cover the full proton and carbon ranges. 256 increments in the F1 dimension and 16-32 scans per increment are acquired.

  • ¹H-¹⁹F HOESY: A standard HOESY pulse sequence is used, with the transmitter frequency for the second channel centered on the ¹⁹F resonance. A mixing time of 300-800 ms is employed to allow for the buildup of the heteronuclear NOE.[4] 256 increments in the F1 dimension and 32-64 scans per increment are acquired to achieve adequate signal-to-noise.

Visualization of Experimental Workflow and Key Correlations

The following diagrams illustrate the logical workflow for structure determination and the key 2D NMR correlations that differentiate the two isomers.

G cluster_start Initial Analysis cluster_conclusion Structure Elucidation start Reaction Product nmr_1d 1D ¹H & ¹³C NMR (Hypothesize Isomers) start->nmr_1d hsqc HSQC (Confirm C-H Connectivity) nmr_1d->hsqc hmbc HMBC (Map Carbon Skeleton) hoesy ¹H-¹⁹F HOESY (Probe Spatial Proximity) conclusion Unambiguous Structure Confirmation hmbc->conclusion

Caption: Workflow for 2D NMR-based structure elucidation.

Caption: Key HMBC correlations for Product A.

Caption: Key HMBC and HOESY correlations for Product B.

Conclusion

In the structural analysis of substituted this compound derivatives, a multi-technique 2D NMR approach is indispensable. While 1D NMR and HMBC experiments provide strong evidence for the carbon framework and substitution pattern, the ¹H-¹⁹F HOESY experiment offers the ultimate, unambiguous confirmation. The presence or absence of a through-space correlation between the fluorine atom and nearby protons provides a definitive answer to the question of regiochemistry, allowing researchers to proceed with confidence in their downstream applications.

References

Safety Operating Guide

Proper Disposal Procedures for 6-Fluoronicotinonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 6-Fluoronicotinonitrile, a compound requiring careful handling due to its hazardous properties. Adherence to these procedural guidelines is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, posing significant health risks upon exposure. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data Summary

For quick reference, the key hazard classifications for this compound are summarized below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation

Disposal Plan: Step-by-Step Procedures

The recommended method for the disposal of this compound is high-temperature incineration.[2] This process must be carried out by a licensed professional waste disposal service. The inherent stability of fluorinated organic compounds necessitates high incineration temperatures to ensure complete destruction and prevent the formation of hazardous byproducts.[2][3]

Waste Classification

While this compound is not explicitly listed as a P- or U-listed waste by the EPA, it must be treated as a hazardous waste.[4][5][6] Due to its toxicological profile, it would likely be classified based on its characteristics, specifically toxicity. Wastes derived from pyridine, a structurally related compound, are considered hazardous.[2] Therefore, it is prudent to manage this compound waste under the regulations for toxic hazardous waste.

Protocol for Preparing this compound for Disposal
  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are suitable.[7]

    • Ensure the container has a secure, tight-fitting lid.[7]

    • If reusing a container, ensure it is clean and that all previous labels are completely removed or defaced.[1]

  • Waste Collection:

    • Collect waste this compound in its original container whenever possible.[7]

    • For solutions, it is recommended to dissolve or mix the material with a combustible solvent, such as butanol or xylene, to aid in the incineration process. This should be done in a fume hood.

    • Do not mix with incompatible waste streams.

  • Labeling:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.[8]

    • The label must include:[1][7][8][9]

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • A clear indication of the hazards (e.g., "Toxic," "Irritant")[8][9]

      • The composition and approximate percentages of the contents (including any solvents).[8][9]

      • The name and contact information of the generating researcher or lab.[7][9]

      • The accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[3]

    • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

  • Disposal:

    • Arrange for pickup by a licensed hazardous waste disposal company.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

    • Never dispose of this compound down the drain or in regular trash.[3]

Experimental Protocols

Spill Cleanup Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Immediate Response:

    • Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

    • If exposed, immediately flush affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove contaminated clothing.

  • Containment and Cleanup (for small, manageable spills):

    • Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended). For larger spills or in cases of significant vapor, a respirator may be necessary.

    • Contain the spill using an absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels to absorb the initial spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a mild detergent and water solution.

    • Follow with a wipe-down using a cloth dampened with water to remove any detergent residue.

    • All cleaning materials (absorbent pads, cloths, contaminated PPE) must be placed in the hazardous waste container.

  • Final Steps:

    • Seal and label the hazardous waste container with a description of the contents (e.g., "Spill debris with this compound").

    • Arrange for disposal through a licensed hazardous waste contractor.

    • Thoroughly wash hands and any exposed skin after the cleanup is complete.

    • Report the spill to the laboratory supervisor or safety officer.

Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound waste and spills.

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal Process start Generate this compound Waste select_container Select Compatible Container (HDPE or Glass) start->select_container collect_waste Collect Waste (Dissolve in Combustible Solvent) select_container->collect_waste label_waste Label Container as 'Hazardous Waste' collect_waste->label_waste seal_container Securely Seal Container label_waste->seal_container store_waste Store in Designated Secondary Containment seal_container->store_waste contact_vendor Contact Licensed Waste Disposal Vendor store_waste->contact_vendor provide_sds Provide SDS to Vendor contact_vendor->provide_sds pickup Arrange for Pickup provide_sds->pickup

Caption: Workflow for the preparation and disposal of this compound waste.

SpillCleanup spill Spill Occurs evacuate Alert Personnel & Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Seal, Label, and Dispose of Waste Container decontaminate->dispose report Report Spill to Supervisor dispose->report

Caption: Step-by-step procedure for cleaning up a this compound spill.

References

Personal protective equipment for handling 6-Fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, handling, and disposal protocols for 6-Fluoronicotinonitrile. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental risk.

Immediate Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. Inhalation may cause respiratory irritation. All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Hand Protection: Wear nitrile gloves. Given that thin nitrile gloves offer limited chemical protection, it is crucial to change them immediately upon any sign of contamination. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.

  • Body Protection: A lab coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: All handling of this compound should be performed within a fume hood to avoid inhalation of vapors. If work outside of a fume hood is unavoidable, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates must be used.

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established, data for related nitrile compounds can provide guidance. For instance, the OELs for acetonitrile are provided below as a reference for risk assessment and control.

CompoundOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)
Acetonitrile40 ppm20 ppm20 ppm

Data sourced from OSHA, NIOSH, and ACGIH guidelines for Acetonitrile. These values are for reference only and do not represent established limits for this compound.

Operational Protocols

Handling and Use
  • Preparation: Before handling, ensure that a safety data sheet (SDS) for this compound is readily accessible. Designate a specific area within a fume hood for the handling of this chemical.

  • Personal Protective Equipment (PPE) Donning: Put on all required PPE before entering the designated handling area.

  • Weighing and Transferring: Conduct all weighing and transferring of this compound within the fume hood to minimize exposure. Use a spatula or other appropriate tools to handle the solid material. Avoid creating dust.

  • In Solution: When preparing solutions, add this compound slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name and hazard information.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and the associated hazards. If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material (such as vermiculite, sand, or a commercial sorbent) to dike the spill and prevent it from spreading. For solid spills, carefully cover the material to prevent dust from becoming airborne.

  • Absorb and Collect: Carefully add absorbent material to the spill, working from the outside in. Once the material is absorbed, use non-sparking tools to collect the absorbed material and place it into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Segregate waste containing this compound from other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling and Disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoronicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-Fluoronicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.